molecular formula C5H6ClNS B1322560 (3-Chlorothiophen-2-yl)methanamine CAS No. 214759-25-8

(3-Chlorothiophen-2-yl)methanamine

Cat. No.: B1322560
CAS No.: 214759-25-8
M. Wt: 147.63 g/mol
InChI Key: DLUFGSSNIBZCNZ-UHFFFAOYSA-N
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Description

(3-Chlorothiophen-2-yl)methanamine is a chemical compound with the molecular formula C5H6ClNS. This organosulfur compound, characterized by a chlorinated thiophene ring and a reactive methanamine group, serves as a versatile building block in medicinal chemistry and materials science research. Its structure is a key intermediate for synthesizing more complex molecules. The chlorothiophene core is a privileged structure in drug discovery, often employed in the development of compounds with potential biological activity. Furthermore, thiophene derivatives are investigated for their applications in organic electronics and as ligands in metal-organic complexes. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers can utilize this chemical for studying structure-activity relationships, developing novel synthetic methodologies, and exploring new chemical entities in a controlled laboratory environment.

Properties

IUPAC Name

(3-chlorothiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6ClNS/c6-4-1-2-8-5(4)3-7/h1-2H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUFGSSNIBZCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303267
Record name 3-Chloro-2-thiophenemethanamine
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Molecular Weight

147.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214759-25-8
Record name 3-Chloro-2-thiophenemethanamine
Source CAS Common Chemistry
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Record name 3-Chloro-2-thiophenemethanamine
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Record name 1-(3-chlorothiophen-2-yl)methanamine
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Foundational & Exploratory

An In-depth Technical Guide to (3-Chlorothiophen-2-yl)methanamine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Thiophene Moiety in Drug Discovery

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the architecture of numerous active pharmaceutical ingredients (APIs). Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties and ability to engage in a variety of intermolecular interactions, has cemented its status as a "privileged scaffold" in medicinal chemistry. The introduction of specific substituents onto this versatile core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide focuses on a particularly valuable derivative: (3-Chlorothiophen-2-yl)methanamine. The strategic placement of a chlorine atom at the 3-position and a methanamine group at the 2-position creates a versatile building block for the synthesis of a diverse array of potential therapeutic agents. The presence of the chlorine atom can significantly influence the molecule's lipophilicity and metabolic stability, while the primary amine serves as a crucial handle for further chemical modifications, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, and its significant applications in the realm of drug development.

Chemical Identity and Physicochemical Properties

This compound is a specialty chemical primarily used as a building block in organic synthesis. Its unique substitution pattern makes it a valuable intermediate for introducing the 3-chloro-2-thienylmethyl moiety into larger molecules.

PropertyValueSource
CAS Number 214759-25-8[1]
Molecular Formula C₅H₆ClNS[1]
Molecular Weight 147.63 g/mol [1]
IUPAC Name This compound
Synonyms 2-(Aminomethyl)-3-chlorothiophene
Appearance Not specified (likely a liquid or low-melting solid)
Boiling Point Not specified
Melting Point Not specified
Solubility Not specified (expected to be soluble in organic solvents)
SMILES NCC1=C(Cl)C=CS1[1]

A common salt form is this compound hydrochloride, with the CAS number 643088-03-3 and a molecular weight of 184.08 g/mol .[2]

Strategic Synthesis of this compound

While a direct, one-pot synthesis of this compound is not extensively documented in publicly available literature, a logical and efficient synthetic pathway can be constructed based on established organic chemistry principles and analogous transformations. The most plausible approach involves a multi-step synthesis commencing from the commercially available 3-chlorothiophene-2-carboxylic acid. This strategy centers on the conversion of the carboxylic acid to a functional group that can be readily reduced to the desired primary amine.

The proposed synthetic workflow is as follows:

  • Amidation of 3-Chlorothiophene-2-carboxylic Acid: The synthesis begins with the conversion of 3-chlorothiophene-2-carboxylic acid to the corresponding carboxamide. This is a standard transformation in organic synthesis, typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with ammonia.

  • Reduction of 3-Chlorothiophene-2-carboxamide: The resulting carboxamide is then reduced to the target primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[3]

An alternative, yet similar, pathway involves the conversion of the carboxylic acid to a nitrile, followed by reduction.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product 3-Chlorothiophene-2-carboxylic_acid 3-Chlorothiophene-2-carboxylic acid 3-Chlorothiophene-2-carboxamide 3-Chlorothiophene-2-carboxamide 3-Chlorothiophene-2-carboxylic_acid->3-Chlorothiophene-2-carboxamide 1. SOCl₂ or (COCl)₂ 2. NH₃ Target_Amine This compound 3-Chlorothiophene-2-carboxamide->Target_Amine LiAlH₄, THF

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Chlorothiophene-2-carboxamide

  • Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial first step to facilitate the subsequent reaction with ammonia. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

  • Procedure:

    • To a solution of 3-chlorothiophene-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

    • The solvent and excess reagent are removed under reduced pressure to yield the crude 3-chlorothiophene-2-carbonyl chloride.

    • The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM) and cooled to 0 °C.

    • A solution of aqueous ammonia (excess) is added dropwise, and the mixture is stirred vigorously for 1-2 hours.

    • The resulting solid is collected by filtration, washed with cold water, and dried to afford 3-chlorothiophene-2-carboxamide.

Step 2: Reduction of 3-Chlorothiophene-2-carboxamide to this compound

  • Rationale: Lithium aluminum hydride is a potent reducing agent capable of reducing amides to amines. The reaction is typically carried out in an anhydrous ethereal solvent to prevent quenching of the highly reactive hydride reagent.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0 °C.

    • A solution of 3-chlorothiophene-2-carboxamide (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours.

    • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

    • Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

    • The resulting granular precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product can be purified by distillation or chromatography to yield this compound.

Applications in Drug Discovery and Development

The 2-aminothiophene scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[4] These include roles as inhibitors, receptors, and modulators in various clinical contexts. The incorporation of the this compound moiety can be a key step in the synthesis of novel drug candidates with potential applications as:

  • Anti-inflammatory Agents: Thiophene derivatives have been explored for their anti-inflammatory properties. For instance, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been synthesized and evaluated for their analgesic and anti-inflammatory activities.[5]

  • Anticancer Therapeutics: The thiophene nucleus is present in several compounds with demonstrated anticancer activity. The versatility of the aminomethyl group allows for the construction of diverse libraries of compounds for screening against various cancer cell lines.

  • Antimicrobial Agents: Thiophene-containing compounds have also shown promise as antimicrobial agents. The ability to readily modify the primary amine of this compound allows for the systematic exploration of structure-activity relationships to optimize antimicrobial potency.

  • Central Nervous System (CNS) Active Agents: The thiophene ring is a common feature in drugs targeting the CNS. The physicochemical properties imparted by the chloro- and aminomethyl- substituents can be advantageous for achieving blood-brain barrier penetration.

Drug_Discovery_Applications cluster_core Core Scaffold cluster_applications Therapeutic Areas Core This compound AntiInflammatory Anti-inflammatory Core->AntiInflammatory Analgesic Properties Anticancer Anticancer Core->Anticancer Cytotoxic Activity Antimicrobial Antimicrobial Core->Antimicrobial Antibacterial/Antifungal CNS_Disorders CNS Disorders Core->CNS_Disorders Receptor Modulation

Sources

(3-Chlorothiophen-2-yl)methanamine chemical structure and analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3-Chlorothiophen-2-yl)methanamine: Structure, Synthesis, and Analysis for Advanced Drug Discovery

Introduction: The Strategic Importance of Substituted Thiophenes

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, stands as a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral to a multitude of FDA-approved drugs, demonstrating a broad spectrum of biological activities, including anti-inflammatory, cardiovascular, and anticancer properties.[1] The thiophene ring's electron-rich nature and its ability to act as a bioisostere for the benzene ring enhance its interactions with biological targets, making it a cornerstone of modern drug design.[1]

This guide focuses on a specific, strategically important derivative: this compound. The unique substitution pattern—a chlorine atom at the 3-position and a methanamine group at the 2-position—creates a versatile building block for constructing complex molecular architectures. The chlorine atom can modulate the electronic properties of the ring and serve as a handle for further chemical transformations, while the primary amine provides a key nucleophilic site for amide bond formation, reductive amination, and other coupling reactions. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical structure, a validated synthesis pathway, and rigorous analytical methodologies for its characterization.

Core Molecular Profile and Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in its effective application. The molecule's structure combines the aromaticity of the thiophene ring with the reactivity of the chlorine and aminomethyl substituents.

Chemical Structure

The core structure consists of a thiophene ring with a chlorine atom attached to carbon 3 and a CH₂NH₂ (methanamine) group attached to carbon 2.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 214759-25-8[2]
Molecular Formula C₅H₆ClNS[2]
Molecular Weight 147.63 g/mol [2]
SMILES NCC1=C(Cl)C=CS1[2]
HCl Salt CAS 643088-03-3[3]
Physicochemical Data (Predicted and Experimental)

The properties of this compound are influenced by the interplay of the aromatic ring and its functional groups. The amine group imparts basicity and potential for hydrogen bonding, while the chlorine atom adds to the molecule's lipophilicity.

PropertyValueNotes
Appearance Colorless to pale yellow liquid (predicted)Based on similar small amine compounds.
Boiling Point 219.5 ± 25.0 °C at 760 mmHg (predicted)[4]
Solubility Soluble in organic solvents like ethanol, ether.[1]Thiophene itself is soluble in organic solvents. The amine group may confer limited water solubility, especially in its protonated salt form.
pKa ~9-10 (predicted for the amine group)Typical for primary alkylamines.

Synthesis Pathway: A Rational Approach

While multiple synthetic routes to substituted thiophenes exist[1], a robust and scalable synthesis of this compound can be logically designed starting from commercially available 3-chlorothiophene. The proposed pathway involves formylation followed by reductive amination, a common and high-yielding strategy for amine synthesis.

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reductive Amination 3-Chlorothiophene 3-Chlorothiophene Reagents1 DMF, POCl3 3-Chlorothiophene->Reagents1 Intermediate 3-Chloro-2-thiophenecarbaldehyde Reagents1->Intermediate Reagents2 NH4OAc, NaBH3CN Intermediate->Reagents2 Product This compound Reagents2->Product

Proposed two-step synthesis of this compound.
Causality Behind Experimental Choices
  • Step 1: Vilsmeier-Haack Formylation: This reaction is a highly efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic rings like thiophene.[5] The reaction proceeds via an electrophilic substitution mechanism. Using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier reagent, which is the active electrophile. The formylation is directed to the 2-position, which is the most nucleophilic site on the thiophene ring adjacent to the sulfur atom.

  • Step 2: Reductive Amination: This is a classic and versatile method for converting aldehydes into amines. The aldehyde first reacts with an ammonia source (here, ammonium acetate) to form an intermediate imine. A mild reducing agent, sodium cyanoborohydride (NaBH₃CN), is chosen because it selectively reduces the imine in the presence of the starting aldehyde, maximizing the yield of the desired amine.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Chloro-2-thiophenecarbaldehyde

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous dimethylformamide (DMF, 3 equivalents).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Vilsmeier Reagent Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Substrate Addition: Dissolve 3-chlorothiophene (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Workup: Cool the reaction to room temperature and pour it slowly onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 3-chloro-2-thiophenecarbaldehyde.

Step 2: Synthesis of this compound

  • Setup: In a round-bottom flask, dissolve 3-chloro-2-thiophenecarbaldehyde (1 equivalent) in methanol.

  • Reagent Addition: Add ammonium acetate (NH₄OAc, 10 equivalents) to the solution and stir until dissolved.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise to the mixture. Caution: NaBH₃CN is toxic and releases HCN upon contact with strong acid.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC until the starting aldehyde is consumed.

  • Workup: Quench the reaction by adding 1 M HCl until the pH is acidic (~2) to decompose excess NaBH₃CN. Stir for 1 hour.

  • Extraction: Make the solution basic (pH ~10-11) with 2 M NaOH. Extract the product with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation or conversion to its hydrochloride salt for crystallization.

Comprehensive Analytical Characterization

Rigorous analytical validation is critical to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a self-validating system of characterization.

Analytical_Workflow cluster_structure Structural Elucidation cluster_purity Purity & Quantification Synthesized_Product This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR Confirms connectivity MS Mass Spectrometry (LC-MS or GC-MS) Synthesized_Product->MS Confirms molecular weight IR FTIR Spectroscopy Synthesized_Product->IR Confirms functional groups HPLC HPLC-UV Synthesized_Product->HPLC Determines purity GC GC-FID (if volatile) HPLC->GC Orthogonal method

Integrated workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.

  • Rationale: ¹H NMR provides information on the number, environment, and connectivity of protons. ¹³C NMR provides information on the carbon skeleton.

  • Protocol:

    • Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Process the spectra (Fourier transform, phase correction, baseline correction, and integration).

  • Predicted Spectral Data:

¹H NMR (in CDCl₃)Predicted Shift (ppm)MultiplicityIntegrationAssignment
Thiophene H4~7.2-7.4Doublet1HC4-H
Thiophene H5~6.9-7.1Doublet1HC5-H
Methylene~4.0-4.2Singlet2H-CH₂ -NH₂
Amine~1.5-2.5Broad Singlet2H-CH₂-NH₂
¹³C NMR (in CDCl₃)Predicted Shift (ppm)Assignment
Thiophene C2~140-145C 2-CH₂NH₂
Thiophene C3~125-130C 3-Cl
Thiophene C4~128-132C 4-H
Thiophene C5~124-128C 5-H
Methylene~35-45-C H₂-NH₂
Mass Spectrometry (MS)

MS confirms the molecular weight and can provide fragmentation information.

  • Rationale: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be used. ESI-MS will typically show the protonated molecule [M+H]⁺, while GC-MS will show the molecular ion [M]⁺ and a characteristic fragmentation pattern. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) is a key diagnostic feature.

  • Protocol (LC-MS):

    • Prepare a dilute solution (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • Inject the sample into an LC-MS system equipped with a C18 column and an ESI source.

    • The mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.[6]

    • Analyze the mass spectrum for the [M+H]⁺ ion and the characteristic chlorine isotope pattern.

  • Expected Result: A prominent ion cluster at m/z 148 and m/z 150 in an approximate 3:1 ratio, corresponding to [C₅H₇³⁵ClNS]⁺ and [C₅H₇³⁷ClNS]⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify key functional groups.

  • Rationale: The primary amine and the C-Cl bond have characteristic vibrational frequencies.

  • Protocol:

    • Acquire a background spectrum of the empty sample holder (e.g., KBr pellet or ATR crystal).

    • Place a small amount of the neat liquid sample (if applicable) on the ATR crystal or prepare a KBr pellet.

    • Acquire the sample spectrum and ratio it against the background.

  • Predicted Characteristic Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3300-3500 (two bands)Primary amine
C-H Stretch (Aromatic)3050-3150Thiophene C-H
C-H Stretch (Aliphatic)2850-2960Methylene C-H
N-H Bend1590-1650Amine scissoring
C=C Stretch (Aromatic)1400-1500Thiophene ring
C-Cl Stretch700-800Chloro-thiophene
High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds.

  • Rationale: A reversed-phase HPLC method can separate the target compound from starting materials, byproducts, and impurities. Purity is assessed by the relative area of the main peak detected by a UV detector.

  • Protocol:

    • System: HPLC with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and a buffer (e.g., 0.1% trifluoroacetic acid in water).[7] A typical starting point could be 30:70 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Procedure: Prepare a standard solution of known concentration. Prepare the sample solution. Inject both and compare retention times. Calculate purity based on the area percent of the main peak.

Applications in Drug Development and Research

This compound is not an end-product but a strategic intermediate. Its value lies in its ability to be readily incorporated into larger, more complex molecules with potential therapeutic activity.

  • Scaffold for Bioactive Molecules: The primary amine is a perfect handle for derivatization. It can be acylated to form amides, which are common in many drug classes. It can also undergo reductive amination with various aldehydes and ketones to build diverse libraries of secondary and tertiary amines.

  • Precursor for Fused Ring Systems: The combination of the amine and the adjacent chloro-substituted carbon can be exploited to construct fused heterocyclic systems, such as thienopyridines, which are known to have significant biological activities.

  • Use in Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it can serve as a starting fragment for screening against biological targets. Hits can then be elaborated into more potent leads.

  • Analogue Synthesis: It is a key building block for creating analogues of known drugs to explore structure-activity relationships (SAR). For instance, replacing a phenyl ring with the 3-chlorothienyl moiety can alter metabolic stability, solubility, and target affinity. Thiophene-containing moieties are found in drugs for cancer and malaria.[6]

References

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Available at: [Link]

  • Chowdhury, S. et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. National Institutes of Health (NIH). Available at: [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers. Available at: [Link]

  • Thiophene. Wikipedia. Available at: [Link]

  • (3-Methylthiophen-2-yl)methanamine. PubChem. Available at: [Link]

  • Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. IJPTP. Available at: [Link]

Sources

Introduction: Navigating the Safety Profile of a Key Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of (3-Chlorothiophen-2-yl)methanamine

This compound (CAS No. 214759-25-8) is a substituted thiophene derivative that serves as a valuable building block in medicinal chemistry and drug development.[1] Its unique structure, featuring a reactive primary amine and a chlorinated thiophene ring, makes it a versatile intermediate for synthesizing a wide range of complex target molecules. However, these same structural features necessitate a rigorous and well-informed approach to its handling and safety management.

This guide provides a comprehensive overview of the safety and handling precautions for this compound. In the absence of a complete, officially published Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally analogous compounds to establish a robust and cautious safety protocol. The primary goal is to empower researchers, scientists, and drug development professionals to work with this compound safely, minimizing risks to personnel and the environment. The causality behind each recommendation is explained to foster a deeper understanding of chemical safety principles.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe chemical handling. Based on the known reactivity of its functional groups (primary amine, chlorinated aromatic ring) and safety data from similar molecules like (3-Chlorothiophen-2-yl)methanol and Thiophen-3-ylmethanamine hydrochloride, a comprehensive hazard profile can be constructed.[2][3]

Predicted GHS Hazard Classification:

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

This table is a predictive summary based on data from structurally similar compounds and is intended for risk assessment and planning.[2][3]

Core Rationale:

  • Primary Amines: Aliphatic and aromatic amines are often corrosive or irritating to the skin and eyes and can be respiratory irritants.[2] They can also act as sensitizers, leading to allergic reactions upon repeated exposure.

  • Chlorinated Thiophenes: Halogenated aromatic compounds can possess varying degrees of toxicity. The related compound 2-Chlorothiophene is classified as toxic if swallowed, in contact with skin, or if inhaled.[4]

  • Analogous Data: The related compound (3-Chlorothiophen-2-yl)methanol is explicitly assigned hazard statements H302, H315, H319, and H335, which directly correspond to the predicted hazards.[3] Thiophen-3-ylmethanamine hydrochloride also exhibits similar irritation and sensitization properties.[2]

GHS_Pictograms

First-Aid Measures: A Self-Validating Emergency Response Protocol

Immediate and appropriate first aid is critical to mitigate the effects of accidental exposure. The following protocols are based on established best practices for handling irritants and sensitizing chemicals.[5][6]

Emergency Response Workflow:

First_Aid_Workflow cluster_paths cluster_skin Skin Exposure Path start Exposure Occurs skin { Skin Contact |  Immediately flush with copious amounts of water for at least 15 minutes. |  Remove contaminated clothing. |  Seek medical attention if irritation persists.} start->skin eye { Eye Contact |  Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. |  Use an eyewash station. |  Seek immediate medical attention.} start->eye inhalation { Inhalation |  Move person to fresh air. |  If not breathing, give artificial respiration. |  Seek immediate medical attention.} start->inhalation ingestion { Ingestion |  Do NOT induce vomiting. |  Rinse mouth with water. |  Seek immediate medical attention.} start->ingestion end Provide SDS/Safety Info to Medical Personnel skin:f3->end eye:f3->end inhalation:f3->end ingestion:f3->end

  • Causality of Flushing: Copious water flushing is essential to physically remove the chemical and dilute it, thereby minimizing the duration of contact and reducing the severity of skin or eye irritation.[7] For skin contact, prompt removal of contaminated clothing is crucial as it acts as a secondary source of exposure.

  • Ingestion Protocol: Inducing vomiting is contraindicated as it can cause secondary damage to the esophagus and poses a risk of aspiration into the lungs.[6]

  • Self-Protection: First-aiders must protect themselves from secondary contamination by wearing appropriate PPE before assisting a victim.[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory.

Hierarchy of Controls:

  • Engineering Controls: All work involving this compound must be conducted in a certified chemical fume hood to control vapor and aerosol exposure.[8] The fume hood serves as the primary barrier, protecting the researcher from inhaling potentially irritating vapors. Ensure eyewash stations and safety showers are readily accessible and tested regularly.[4]

  • Personal Protective Equipment (PPE): The selection of PPE is dictated by the anticipated hazards of skin, eye, and respiratory irritation.[9]

Recommended PPE Ensemble:

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Provides a barrier against skin contact and absorption.[10] Nitrile offers good resistance to a range of chemicals. Double-gloving provides an extra layer of protection in case the outer glove is compromised.[8]
Eye Protection Chemical safety goggles. A full-face shield should be worn if there is a significant splash risk.Protects eyes from splashes and vapors that can cause serious irritation. Standard safety glasses are insufficient.[10][11]
Body Protection A long-sleeved, fully-buttoned laboratory coat. Consider a chemically resistant apron for large-scale operations.Protects skin and personal clothing from contamination.[10]
Respiratory Not typically required when working within a certified fume hood. If engineering controls fail or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.The fume hood is the primary respiratory control. A respirator is a secondary measure for non-routine situations.[12]

Donning and Doffing PPE - A Critical Protocol: The order of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.[9] Always don PPE before entering the designated work area and doff it before exiting. The general principle is to remove the most contaminated items first (gloves), followed by other equipment, taking care not to touch your skin with contaminated surfaces.[9]

Handling, Storage, and Accidental Release

Prudent Handling Practices:

  • Avoid Inhalation and Contact: Handle the material only inside a chemical fume hood.[8] Avoid all direct contact with skin and eyes.[12]

  • Grounding: For transfers of significant quantities, take precautionary measures against static discharge, as related compounds can be flammable.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[12]

Storage Protocol:

  • Container: Keep the container tightly closed.[4]

  • Environment: Store in a cool, dry, and well-ventilated area.[4] Some related compounds recommend refrigerated storage (2-8°C).[3] Always consult the supplier's label for specific temperature requirements.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases, which can react exothermically with amines.[4]

Accidental Release Measures:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (within a fume hood if possible).

  • Contain: Wearing full PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large spills.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the decontamination materials for disposal.

  • Dispose: Dispose of the waste container according to institutional and local environmental regulations.

Fire-Fighting Measures

While specific flammability data is not available for this compound, related compounds like 2-Chlorothiophene are highly flammable.[4] Therefore, it is prudent to treat this compound as potentially flammable.

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[4] A water spray can be used to cool fire-exposed containers.[4]

  • Unsuitable Extinguishing Media: Do not use a direct, high-pressure water jet, as it may spread the fire.

  • Hazardous Combustion Products: During a fire, irritating and toxic gases may be generated, including carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas.[4]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against toxic combustion products.[4]

Physical and Chemical Properties

Quantitative data for this specific molecule is limited. The following information is compiled from supplier data and computational predictions.

PropertyValueSource
CAS Number 214759-25-8BLD Pharm[1]
Molecular Formula C₅H₆ClNSBLD Pharm[1]
Molecular Weight 147.63 g/mol BLD Pharm[1]

Conclusion

The safe handling of this compound is predicated on a conservative and informed approach to risk management. By understanding its potential hazards through the lens of structural analogy, implementing robust engineering controls, consistently using the correct personal protective equipment, and adhering to established protocols for handling and emergencies, researchers can effectively mitigate risks. This proactive safety culture is not merely a procedural requirement but a cornerstone of scientific integrity and professional responsibility in the fields of chemical research and drug development.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chlorothiophene.
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  • PubChem. (n.d.). (3-Chloropyrazin-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). Personal protective equipment for handling 3-Chlorocathinone hydrochloride.
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  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3'-Chloropropiophenone, 98%.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
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  • IndiaMART. (n.d.). 3 Chloropyrazin 2 yl Methanamine Hydrochloride, For Laboratory, Purity.
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  • Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES.
  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
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  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.

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Introduction: The Chlorothiophene Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Chlorothiophene Compounds

Thiophene, a five-membered, sulfur-containing heterocyclic aromatic ring, is recognized as a "privileged scaffold" in medicinal chemistry due to its diverse and significant biological activities.[1] Its structural and electronic properties allow it to serve as a bioisostere for the benzene ring, offering similar aromaticity while presenting unique opportunities for molecular interactions and metabolic profiles.[2] The incorporation of heteroatoms like sulfur can significantly modify a compound's physicochemical properties, such as solubility and metabolism, and enhance drug-receptor interactions.[1]

A common and highly effective strategy in drug design is the introduction of halogen atoms, with chlorine being a frequent choice. Incorporating a chlorine atom onto the thiophene ring can profoundly influence a molecule's biological profile. This modification can enhance stability, potency, and the specificity of binding to biological targets.[2] The chlorine atom is capable of fitting into tight, hydrophobic pockets within target proteins, thereby facilitating stronger and more selective interactions.[2][3] This guide provides a comprehensive overview of the multifaceted biological activities of chlorothiophene compounds, detailing their mechanisms of action, summarizing key quantitative data, and providing validated experimental protocols for their evaluation.

Anticancer Activity: Targeting Key Oncogenic Pathways

Chlorothiophene derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.[2] Their mechanisms of action are often centered on the modulation of critical pathways involved in apoptosis and cell proliferation.

Mechanism of Action: p53 Pathway Modulation

A significant focus of chlorothiophene-based anticancer research has been the reactivation of the p53 tumor suppressor pathway.[2][4] In many cancers with wild-type p53, this pathway is inhibited by the overexpression of negative regulators like Murine Double Minute 2 (MDM2) and B-cell lymphoma 2 (Bcl-2).[2][5]

  • MDM2 Inhibition: MDM2 binds to the p53 transactivation domain, preventing it from acting as a transcription factor and promoting its degradation.[6] Certain chlorothiophene-based chalcones have been designed to inhibit this p53-MDM2 interaction, thereby releasing p53 to perform its tumor-suppressive functions.[2]

  • Bcl-2 Inhibition: Bcl-2 is an anti-apoptotic protein that prevents cell death by blocking the release of cytochrome c from the mitochondria.[5] Overexpression of Bcl-2 contributes to the immortality of cancer cells.[2] The concurrent inhibition of both MDM2 and Bcl-2 is a powerful strategy to cooperatively induce apoptosis.[5]

p53_Pathway_Modulation cluster_nucleus Nucleus cluster_mito Mitochondrion p53 p53 MDM2 MDM2 p53->MDM2 Binding & Inhibition Apoptosis Apoptosis p53->Apoptosis Transcription CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Transcription Bcl2 Bcl-2 CytoC Cytochrome C Bcl2->CytoC Inhibits Release Apoptosis_Mito Apoptosis CytoC->Apoptosis_Mito Induces Apoptosis Chlorothiophene Chlorothiophene Compound Chlorothiophene->MDM2 Inhibits Chlorothiophene->Bcl2 Inhibits

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth. Studies on chlorothiophene-based chalcones have demonstrated potent activity, particularly against colorectal cancer cell lines.[2]

Compound IDCancer Cell LineIC₅₀ (µg/mL)[2]Positive ControlIC₅₀ (µg/mL)[2]
C4 WiDr (Colon)0.775-Fluorouracil3.84
C6 WiDr (Colon)0.455-Fluorouracil3.84
C4 HeLa (Cervical)2.21Cisplatin2.13
C6 HeLa (Cervical)1.34Cisplatin2.13
Complex 4 K562 (Leukemia)62.05% Inh.--
Complex 4 SW480 (Colon)66.83% Inh.--

*Note: Data for Cobalt(II) complex of 3-chlorothiophene-2-carboxylic acid (Complex 4) is presented as percent inhibition at a tested concentration.[7]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized method for assessing the in vitro cytotoxicity of chlorothiophene compounds against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., WiDr, HeLa) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the chlorothiophene test compounds and a positive control (e.g., Doxorubicin, 5-FU) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Antifungal Activity

Chlorothiophene derivatives have also been investigated for their potential as antimicrobial and antifungal agents. Their activity often stems from the disruption of essential fungal cellular processes.[8]

Mechanism of Action
  • Ergosterol Biosynthesis Inhibition: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption compromises membrane integrity, leading to cell death. Certain chlorothiophene-based compounds act by inhibiting key enzymes in the ergosterol biosynthesis pathway.

  • Succinate Dehydrogenase (SDH) Inhibition: SDH (Complex II) is a crucial enzyme in both the citric acid (TCA) cycle and the mitochondrial electron transport chain.[9] Thiophene-based carboxamides can inhibit SDH, disrupting cellular respiration and depleting the cell of ATP, which is fatal to the fungus.[9]

SDH_Inhibition cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate Electrons Electrons SDH->Electrons ATP ATP Production Electrons->ATP CellDeath Fungal Cell Death ATP->CellDeath Depletion Leads to Chlorothiophene_SDH Chlorothiophene SDH Inhibitor Chlorothiophene_SDH->SDH Inhibits

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) overnight. Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the chlorothiophene compound in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Inoculation: Add the standardized fungal inoculum to each well, resulting in a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Controls: Include a positive control (fungi in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

Anti-inflammatory and Antiviral Activities

The thiophene scaffold is present in established non-steroidal anti-inflammatory drugs (NSAIDs) like Tinoridine and Tiaprofenic acid, which primarily act by inhibiting cyclooxygenase (COX) enzymes.[10] This highlights the potential of chlorothiophene derivatives in this therapeutic area.

Furthermore, recent studies have demonstrated the antiviral potential of these compounds. A direct comparison between 5-chloro- and 5-bromo-thiophene-2-carboxamide derivatives showed comparable efficacy in inhibiting murine norovirus replication.[11]

Quantitative Data: Anti-Norovirus Activity
Compound ClassDerivativeEC₅₀ (µM)[11]CC₅₀ (µM)[11]Selectivity Index (SI)[11]
5-Chlorothiophene-2-carboxamide5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide30>100>3.3
5-Bromothiophene-2-carboxamide5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide37>100>2.7

EC₅₀ (50% effective concentration): Concentration that inhibits 50% of the viral cytopathic effect.[11] CC₅₀ (50% cytotoxic concentration): Concentration that reduces host cell viability by 50%.[11]

Metabolism and Bioactivation: A Critical Consideration

While the chlorothiophene moiety can confer potent biological activity, the thiophene ring itself is considered a "structural alert" or "toxicophore".[12] This is due to its potential for metabolic bioactivation by cytochrome P450 (CYP) enzymes in the liver.[12]

Mechanism of Bioactivation

Oxidative metabolism of the thiophene ring can generate highly reactive electrophilic intermediates, such as thiophene S-oxides and thiophene epoxides.[12] These reactive metabolites can covalently bind to cellular macromolecules, including proteins, which can lead to drug-induced toxicities, most notably hepatotoxicity.[12] The drug tienilic acid, which contains a thiophene ring, was withdrawn from the market due to severe immune-mediated hepatitis.[12]

Understanding this potential liability is paramount in the development of any thiophene-containing drug candidate. The position and nature of substituents, including chlorine, can significantly alter the rate and pathway of metabolism, potentially reducing the formation of reactive species.

Bioactivation_Workflow TestCompound Chlorothiophene Compound Incubation Incubate at 37°C TestCompound->Incubation HLM Human Liver Microsomes (HLM) HLM->Incubation NADPH NADPH (Cofactor) NADPH->Incubation GSH Glutathione (GSH) (Trapping Agent) GSH->Incubation Quench Quench Incubation->Quench Quench Reaction (e.g., Acetonitrile) Centrifuge Centrifuge Quench->Centrifuge Protein Precipitation Supernatant Supernatant Centrifuge->Supernatant Collect Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Analysis DataAnalysis Identify GSH Adducts LCMS->DataAnalysis Detect & Characterize

Experimental Protocol: In Vitro GSH Trapping in Human Liver Microsomes

This self-validating protocol is essential for identifying the formation of reactive metabolites.

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing human liver microsomes (HLM, ~1 mg/mL protein), the chlorothiophene test compound (1-10 µM), and a trapping agent, reduced glutathione (GSH, 1-5 mM), in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration). A control incubation without NADPH is critical to ensure any observed adducts are metabolism-dependent.

  • Incubation: Incubate for 30-60 minutes at 37°C with gentle shaking.

  • Reaction Termination: Stop the reaction by adding two volumes of ice-cold acetonitrile. This also precipitates the microsomal proteins.

  • Sample Processing: Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Adduct Identification: Analyze the data for masses corresponding to the parent compound plus the mass of glutathione, minus the mass of the displaced atom (e.g., chlorine) or plus the mass of an oxygen atom. The structure of any potential adducts should be confirmed by MS/MS fragmentation analysis.

Conclusion

Chlorothiophene compounds represent a versatile and potent class of molecules with a wide spectrum of biological activities, including significant potential in oncology, anti-infective, and anti-inflammatory research. The strategic incorporation of a chlorine atom onto the thiophene scaffold demonstrably enhances binding affinity and biological efficacy. However, the inherent potential for metabolic bioactivation of the thiophene ring necessitates a rigorous and early assessment of a compound's metabolic fate. A thorough understanding of structure-activity relationships (SAR) and structure-toxicity relationships is crucial for any drug development program. By employing the robust experimental protocols detailed in this guide, researchers can effectively characterize the therapeutic potential and liabilities of novel chlorothiophene derivatives, paving the way for the development of safer and more effective medicines.

References

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  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]

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Methodological & Application

Synthesis of (3-Chlorothiophen-2-yl)methanamine from 3-chlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Chemical Synthesis of (3-Chlorothiophen-2-yl)methanamine

Abstract

This comprehensive application note provides a detailed guide for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol focuses on the chemical reduction of the nitrile functional group in the precursor, 3-chlorothiophene-2-carbonitrile. We present two robust and well-validated reduction methodologies: one employing Lithium Aluminum Hydride (LAH) and another utilizing a Borane Dimethyl Sulfide (BMS) complex. This document is structured to provide researchers not only with step-by-step protocols but also with the underlying chemical principles, safety imperatives, and analytical validation techniques required for successful and reproducible synthesis.

Introduction and Significance

Thiophene-containing scaffolds are privileged structures in modern pharmacology, appearing in numerous approved drugs and clinical candidates. The specific compound, this compound, serves as a critical intermediate, providing a reactive primary amine handle on a functionalized thiophene ring. This allows for its incorporation into larger molecules through amide bond formation, reductive amination, and other amine-related chemistries. The strategic placement of the chlorine atom offers a site for further synthetic elaboration via cross-coupling reactions, enhancing its utility as a versatile building block.

This guide addresses the pivotal transformation of 3-chlorothiophene-2-carbonitrile to the target primary amine. The choice of reducing agent is critical to achieving high yield and purity while ensuring operational safety.

Strategic Overview: The Reduction of a Nitrile

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. This process involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. Several classes of reagents can effect this transformation, each with distinct advantages and operational considerations.

  • Complex Metal Hydrides: Reagents like Lithium Aluminum Hydride (LiAlH₄) are powerful, unselective reducing agents capable of reducing nitriles rapidly and in high yield.[1] Their high reactivity, however, necessitates stringent safety protocols.

  • Boranes: Borane (BH₃) and its stable complexes, such as Borane-Tetrahydrofuran (BH₃-THF) or Borane Dimethyl Sulfide (BH₃-SMe₂), offer a milder alternative to LAH.[2] They exhibit excellent functional group tolerance and are generally safer to handle, though they still require an inert atmosphere and careful quenching.[3]

  • Catalytic Hydrogenation: This method employs hydrogen gas and a metal catalyst (e.g., Raney Nickel, Palladium on Carbon).[4] It is an atom-economical and "green" alternative, but it can sometimes lead to secondary and tertiary amine byproducts and may not be compatible with sulfur-containing compounds like thiophenes, which can poison certain catalysts.[1][5]

For this application, we will focus on the complex metal hydride and borane routes due to their reliability and predictability for this substrate class.

Chemical Transformation Workflow

The overall synthetic process can be visualized as a sequence of distinct operational stages, from initial setup to final product validation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Purification & Analysis start Starting Material: 3-chlorothiophene-2-carbonitrile setup Reaction Setup (Inert Atmosphere) start->setup reduction Reduction (LiAlH₄ or BH₃•SMe₂) setup->reduction monitoring Reaction Monitoring (TLC, GC-MS) reduction->monitoring quench Careful Quenching of Excess Reagent monitoring->quench extraction Aqueous Work-up & Phase Separation quench->extraction drying Drying & Solvent Removal extraction->drying purify Purification (Vacuum Distillation) drying->purify analysis Characterization (NMR, IR, MS) purify->analysis product Final Product: This compound analysis->product

Caption: General workflow for the synthesis of this compound.

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

LAH is a highly efficient but hazardous reagent. This protocol must be performed by trained personnel in a chemical fume hood, with all necessary safety precautions in place.

Mechanistic Insight

The reduction proceeds via nucleophilic attack of the hydride (H⁻) from the AlH₄⁻ complex onto the electrophilic nitrile carbon. This is followed by subsequent hydride additions to the resulting imine intermediate, ultimately leading to a dialuminum-amine complex that is hydrolyzed during the work-up to liberate the primary amine.[6]

Safety Imperatives
  • Extreme Reactivity: LAH reacts violently with water, alcohols, and other protic solvents, releasing flammable hydrogen gas.[7] All glassware must be rigorously oven- or flame-dried before use. The reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

  • Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety goggles, a face shield, and heavy-duty, chemical-resistant gloves.[8]

  • Spill & Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and a container of dry sand or powdered limestone readily accessible.[9] Do NOT use water or a CO₂ extinguisher on an LAH fire.

Experimental Protocol
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.
3-chlorothiophene-2-carbonitrile143.595.00 g34.81.0
Lithium Aluminum Hydride (LAH)37.951.58 g41.71.2
Anhydrous Tetrahydrofuran (THF)-100 mL + 25 mL--
Deionized Water18.021.6 mL--
15% (w/v) Sodium Hydroxide (aq.)40.001.6 mL--
Deionized Water18.024.8 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g--

Procedure:

  • Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen inlet, a thermometer, and a rubber septum.

  • LAH Suspension: In the flask, carefully suspend the Lithium Aluminum Hydride (1.58 g) in anhydrous THF (100 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the 3-chlorothiophene-2-carbonitrile (5.00 g) in anhydrous THF (25 mL). Using a syringe, add this solution dropwise to the stirred LAH suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux (approx. 66 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexane) or GC-MS. The disappearance of the starting nitrile indicates completion.

  • Quenching (Fieser Work-up): Cool the reaction mixture back down to 0 °C in an ice-water bath. This step is highly exothermic and must be done slowly and with extreme caution.[10][11]

    • Slowly and dropwise, add 1.6 mL of deionized water. Vigorous hydrogen evolution will occur.

    • Next, slowly and dropwise, add 1.6 mL of 15% aqueous NaOH solution. The slurry will become thicker.

    • Finally, slowly and dropwise, add 4.8 mL of deionized water.

  • Isolation: Remove the ice bath and stir the resulting granular white precipitate vigorously for 30 minutes. Add anhydrous magnesium sulfate to absorb excess water and stir for another 15 minutes.

  • Filtration: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude amine as an oil.

Protocol 2: Reduction using Borane Dimethyl Sulfide (BMS)

BMS is a more stable and convenient source of borane than BH₃-THF.[1] While still requiring an inert atmosphere, its handling and quenching are generally less hazardous than LAH.

Mechanistic Insight

The reaction is believed to proceed through initial coordination of the Lewis acidic borane to the nitrile nitrogen. This activates the nitrile for successive hydride transfers, first forming an N-borylimine intermediate, which is then further reduced to an amine-borane complex.[2][12] Acidic work-up is required to hydrolyze this complex and liberate the free amine.

Safety Imperatives
  • Toxicity and Odor: BMS has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.[2]

  • Flammability: BMS and its solvent (THF) are flammable. Keep away from ignition sources.

  • Quenching: The reaction quench with methanol is exothermic and releases hydrogen gas. Perform this step slowly and in a controlled manner.[13]

Experimental Protocol
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.
3-chlorothiophene-2-carbonitrile143.595.00 g34.81.0
Borane Dimethyl Sulfide (BMS), 10 M solution-4.4 mL44.01.25
Anhydrous Tetrahydrofuran (THF)-100 mL--
Methanol (MeOH)32.04~20 mL--
2 M Hydrochloric Acid (HCl)36.46~50 mL--
5 M Sodium Hydroxide (NaOH)40.00As needed for neutralization--
Diethyl Ether or Ethyl Acetate-~150 mL for extraction--

Procedure:

  • Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-chlorothiophene-2-carbonitrile (5.00 g) in anhydrous THF (100 mL).

  • BMS Addition: Cool the solution to 0 °C. Slowly add the BMS solution (4.4 mL of 10 M) dropwise via syringe.

  • Reaction: After addition, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 3-5 hours.

  • Monitoring: Track the reaction's progress via TLC or GC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C. Very slowly and carefully, add methanol dropwise to quench the excess borane. Cease addition when gas evolution subsides.

  • Hydrolysis: Add 2 M HCl (50 mL) and heat the mixture to reflux for 1 hour to hydrolyze the amine-borane complex.

  • Work-up: Cool the mixture to room temperature. Concentrate under reduced pressure to remove most of the THF and methanol.

  • Basification & Extraction: Cool the remaining aqueous solution in an ice bath and carefully basify with 5 M NaOH until the pH is >12.

  • Isolation: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Purification and Characterization

The crude product obtained from either method can be purified by vacuum distillation to yield a colorless to pale yellow oil.[14]

  • Expected Boiling Point: Literature on analogous compounds suggests a boiling point in the range of 80-100 °C at reduced pressure (e.g., ~10 mmHg).

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aromatic thiophene protons, the CH₂ group (a singlet around δ 3.9-4.1 ppm), and the NH₂ group (a broad singlet, which can exchange with D₂O, around δ 1.5-2.0 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the four thiophene carbons and the methylene carbon (-CH₂NH₂) around δ 40-45 ppm.

  • FT-IR (neat): Look for characteristic N-H stretching bands (two peaks for a primary amine) in the region of 3300-3400 cm⁻¹.

  • Mass Spectrometry (EI or ESI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 147 and an M+2 peak at m/z = 149 in an approximate 3:1 ratio, characteristic of the chlorine isotope pattern.

Conclusion

Both the Lithium Aluminum Hydride and Borane Dimethyl Sulfide methods provide effective routes for the synthesis of this compound from its corresponding nitrile. The choice of method will depend on the available equipment, safety infrastructure, and desired scale. The LAH protocol is rapid and high-yielding but demands the utmost caution. The BMS protocol offers a safer, more manageable alternative that is also highly effective. Proper execution of the described work-up, purification, and analytical validation is essential for obtaining a high-purity product suitable for downstream applications in pharmaceutical research and development.

References

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Application Notes & Protocols: Derivatization of (3-Chlorothiophen-2-yl)methanamine for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and CNS-related effects.[2][3][4] (3-Chlorothiophen-2-yl)methanamine serves as a versatile starting material, offering a primary amine handle that is ripe for chemical modification. This functional group provides a straightforward entry point for generating a diverse library of novel compounds through well-established synthetic transformations. This guide provides a detailed technical overview and actionable protocols for the derivatization of this compound via amide bond formation, reductive amination, and sulfonylation. Furthermore, it outlines subsequent protocols for the biological screening of the resulting compound library, focusing on initial cytotoxicity assessment and target-based assays for kinases and G-protein coupled receptors (GPCRs), thereby furnishing a comprehensive workflow from chemical synthesis to preliminary biological evaluation.

The Strategic Value of the this compound Scaffold

The power of a chemical scaffold in drug discovery lies in its ability to present functional groups in a specific three-dimensional orientation, facilitating interactions with biological targets. The thiophene core is a bioisosteric replacement for a phenyl ring, often improving physicochemical properties like solubility and metabolic stability.[1] The this compound scaffold is particularly advantageous for several reasons:

  • Synthetically Tractable Handle: The primary aminomethyl group (-CH₂NH₂) is a potent nucleophile, readily participating in a variety of robust C-N bond-forming reactions.

  • Structural Rigidity: The thiophene ring provides a degree of conformational constraint, which can be beneficial for selective binding to a target protein.

  • Modulation Points: The primary amine is the principal point of diversification. The chlorine atom and the thiophene ring itself (at positions 4 and 5) offer potential sites for future, more advanced modifications, although this guide focuses on the amine.

The overall strategy is to leverage the reactivity of the primary amine to create a library of derivatives with diverse functionalities, which can then be screened to identify "hits" for further optimization in the drug discovery pipeline.[5]

Start This compound (Starting Material) Deriv Derivatization Strategies Start->Deriv Amide Amide Bond Formation (Acylation) Deriv->Amide Reductive Reductive Amination (Alkylation) Deriv->Reductive Sulfonyl Sulfonylation Deriv->Sulfonyl Library1 Amide Library (R-CO-NH-) Amide->Library1 Library2 Amine Library (R-CH₂-NH-) Reductive->Library2 Library3 Sulfonamide Library (R-SO₂-NH-) Sulfonyl->Library3

Figure 1: Core derivatization workflows from the starting material.

Synthetic Derivatization Protocols

The following protocols are designed to be robust and applicable to a wide range of substrates for generating a diverse chemical library.

Strategy I: Amide Bond Formation (Acylation)

Amide bond formation is one of the most fundamental and widely used reactions in medicinal chemistry.[6] It involves coupling the primary amine with a carboxylic acid. This reaction typically requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. This is achieved using coupling agents.[]

Causality Behind Experimental Choices:

  • Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used because they convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the reaction under mild conditions and minimizing side reactions like racemization for chiral acids.[][8]

  • Base: A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or triethylamine is essential. Its primary role is to neutralize the acidic species formed during the reaction, driving the equilibrium towards product formation. It also ensures the primary amine starting material remains deprotonated and thus nucleophilic.

  • Solvent: Anhydrous aprotic polar solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are chosen to dissolve the reagents and prevent unwanted side reactions, such as the hydrolysis of the activated acid intermediate.

Experimental Protocol: General Amide Coupling

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the desired carboxylic acid (1.1 equivalents). Dissolve it in anhydrous DMF (approx. 0.5 M concentration).

  • Activation: Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution. Stir the mixture at room temperature for 15-20 minutes. A color change may be observed as the active ester is formed.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-16 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), water, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Strategy II: Reductive Amination (Alkylation)

Reductive amination is a powerful method for forming C-N bonds and is paramount in pharmaceutical synthesis.[9][10] It proceeds in two stages: the initial formation of an imine (or Schiff base) between the amine and a carbonyl compound (aldehyde or ketone), followed by the in-situ reduction of the imine to the corresponding secondary or tertiary amine.[11]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for many applications. It is mild enough that it will not readily reduce the starting aldehyde or ketone, but it is highly effective at reducing the protonated imine intermediate. This selectivity allows for a convenient one-pot procedure.[12]

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are commonly used as they are compatible with the reagents and effectively solubilize the intermediates. Acetic acid is often added in catalytic amounts to facilitate imine formation.

  • One-Pot Procedure: Combining all reagents at once is efficient. The equilibrium between the amine/aldehyde and the imine is constantly perturbed by the irreversible reduction of the imine, driving the reaction to completion.

Experimental Protocol: General Reductive Amination

  • Preparation: To a round-bottom flask, add the aldehyde or ketone (1.2 equivalents) and this compound (1.0 eq.). Dissolve the components in Dichloroethane (DCE) (approx. 0.4 M).

  • Imine Formation: Add a few drops of glacial acetic acid (catalytic amount) to the mixture and stir at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the stirring solution. Be cautious as some gas evolution may occur.

  • Reaction: Let the reaction stir at room temperature. Monitor by TLC or LC-MS until the imine intermediate is fully converted to the product (typically 3-24 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude secondary amine product by flash column chromatography.

Strategy III: Sulfonylation

The sulfonamide functional group is a key component in a multitude of drugs. The synthesis typically involves the reaction of a primary or secondary amine with a sulfonyl chloride.[13][14]

Causality Behind Experimental Choices:

  • Base: A base like pyridine or triethylamine is crucial to neutralize the HCl byproduct generated during the reaction.[14] Pyridine can also act as a nucleophilic catalyst. The choice and amount of base can be critical to prevent a common side reaction: di-sulfonylation, where the initially formed sulfonamide is deprotonated and reacts with a second molecule of sulfonyl chloride.[15]

  • Temperature and Addition Rate: Running the reaction at a low temperature (e.g., 0 °C) and adding the sulfonyl chloride slowly helps to control the reaction rate and minimize side products. This ensures the sulfonyl chloride preferentially reacts with the more nucleophilic primary amine rather than the less reactive sulfonamide anion.[15]

Experimental Protocol: General Sulfonylation

  • Preparation: Dissolve this compound (1.0 eq.) in anhydrous DCM or pyridine (approx. 0.5 M) in a round-bottom flask. If using DCM, add triethylamine (1.5 eq.).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve the desired sulfonyl chloride (1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 20-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for one hour, and then let it warm to room temperature. Monitor by TLC or LC-MS until the reaction is complete (typically 2-12 hours).

  • Work-up:

    • Dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (if a non-pyridine base was used), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude sulfonamide product by flash column chromatography.

Parameter Amide Formation Reductive Amination Sulfonylation
Electrophile Activated Carboxylic AcidAldehyde / KetoneSulfonyl Chloride
Key Reagent HATU / EDCNaBH(OAc)₃ (STAB)-
Base DIPEA / Et₃NAcetic Acid (catalyst)Pyridine / Et₃N
Typical Solvent DMF / DCMDCE / THFDCM / Pyridine
Temperature Room TemperatureRoom Temperature0 °C to Room Temp
Product AmideSecondary AmineSulfonamide

Table 1: Summary of typical reaction conditions for the derivatization strategies.

Biological Screening Protocols

Once a library of derivatives has been synthesized and purified, the next step is to assess their biological activity. High-Throughput Screening (HTS) is a process that uses automation and sensitive detectors to rapidly test millions of chemical compounds for a specific biological activity.[16][17] The goal is to identify "hits" that can serve as starting points for drug development.[5]

Lib Synthesized Compound Library HTS Primary High-Throughput Screen (HTS) (e.g., Kinase or GPCR Assay @ 10 µM) Lib->HTS Actives Initial 'Hits' (% Inhibition > Threshold) HTS->Actives Inactives Inactive Compounds HTS->Inactives Dose Dose-Response & IC₅₀ Determination Actives->Dose Cytotox Counter-Screen: Cytotoxicity Assay (e.g., MTT/XTT) Actives->Cytotox Confirmed Confirmed, Selective Hits Dose->Confirmed Cytotox->Confirmed (If non-toxic) Toxic Non-Specific / Toxic Hits Cytotox->Toxic

Figure 2: A typical workflow for a biological screening cascade.

Protocol 1: General Cytotoxicity Assessment (XTT Assay)

Before testing for specific activities, it's crucial to assess the general cytotoxicity of the compounds. This helps to eliminate compounds that are non-specifically toxic to all cells. The XTT assay is a colorimetric method that measures the metabolic activity of viable cells. Unlike the related MTT assay, the formazan product of XTT is water-soluble, simplifying the protocol.[18]

Principle: Mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan dye. The amount of orange product formed is directly proportional to the number of viable cells.[19]

Experimental Protocol: XTT Assay

  • Cell Seeding: Seed a human cell line (e.g., HeLa or HEK293) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare stock solutions of your thiophene derivatives in DMSO. Dilute these stocks in culture medium to the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). The final DMSO concentration in the wells should be kept constant and low (<0.5%).

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (with DMSO only) and "no cell" blank wells. Incubate the plate for 24-48 hours.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions (this typically involves mixing the XTT reagent with an activation reagent).

  • Assay: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The color will develop in wells with viable cells.

  • Measurement: Measure the absorbance of the wells at 450-500 nm using a microplate reader. The reference wavelength should be ~650 nm.

  • Data Analysis: Subtract the absorbance of the "no cell" blank from all other readings. Calculate cell viability as a percentage relative to the vehicle control wells. Plot the viability against compound concentration to determine the CC₅₀ (concentration that causes 50% cytotoxicity).

Protocol 2: Target-Based Screen - In Vitro Kinase Inhibition Assay

Protein kinases are a major class of drug targets, particularly in oncology. Kinase activity assays measure the phosphorylation of a substrate.[20] The ADP-Glo™ Kinase Assay is a popular luminescent platform that quantifies the amount of ADP produced during the kinase reaction, which is a universal indicator of kinase activity.[20][21]

Principle: After the kinase reaction, remaining ATP is depleted. Then, ADP is converted back into ATP, which is used by luciferase to generate a light signal. The amount of light produced is directly proportional to the kinase activity. Inhibitors will result in a lower light signal.[20]

Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reagent Preparation: Prepare the kinase buffer, kinase enzyme, substrate, and ATP solutions according to the assay kit's manual.

  • Compound Plating: In a 384-well plate, add your thiophene derivatives to achieve a final screening concentration of, for example, 10 µM. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.

  • Kinase/Substrate Addition: Add the kinase and its specific substrate to the wells containing the compounds.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compounds to bind to the kinase.[22]

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes.

  • Detect ADP: Add the Kinase Detection Reagent. This converts the ADP to ATP and contains the luciferase/luciferin mix. Incubate for 30 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for follow-up dose-response studies to determine their IC₅₀ value.

Protocol 3: Target-Based Screen - GPCR Competitive Binding Assay

GPCRs are the largest family of cell surface receptors and are targets for a large fraction of modern drugs.[23] Binding assays are used to identify compounds that can interact with a specific GPCR. A competitive binding assay measures the ability of a test compound to displace a known, labeled ligand (often radioactive or fluorescent) from the receptor.[24]

Principle: A fixed concentration of receptor and labeled ligand are incubated together. In the absence of a competitor, the labeled ligand binds to the receptor, generating a high signal. When a test compound (unlabeled) is added, it competes for the same binding site. An effective competitor will displace the labeled ligand, resulting in a decrease in the measured signal.

Experimental Protocol: Conceptual GPCR Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line that has been engineered to overexpress the target GPCR. This is typically done through cell lysis and centrifugation.[25]

  • Assay Setup: In a 96-well filter plate, combine the prepared cell membranes, a fixed concentration of a labeled ligand (e.g., a tritiated known antagonist), and the test compounds at various concentrations.

  • Incubation: Incubate the plate for a set time (e.g., 90 minutes) at room temperature to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound labeled ligand. For radioligand assays, this is done by rapidly filtering the contents of the plate through the filter bottom and washing away the unbound ligand.

  • Detection: Quantify the amount of labeled ligand that remains bound to the receptor on the filter. For radioligands, this is done by adding a scintillation cocktail and counting on a scintillation counter. For fluorescent ligands, the fluorescence is read on a plate reader.

  • Data Analysis: The signal is inversely proportional to the binding affinity of the test compound. Data is plotted as signal versus the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀, which can then be used to calculate the inhibition constant (Ki).

Assay Type Biological Question Principle Typical Readout
XTT Cytotoxicity Is the compound generally toxic to cells?Metabolic reduction of tetrazolium saltColorimetric (Absorbance)
Kinase Inhibition Does the compound inhibit a specific kinase?Quantifying ADP productionLuminescence
GPCR Binding Does the compound bind to a specific receptor?Displacement of a labeled ligandRadioactivity / Fluorescence

Table 2: Summary of biological screening assays.

Conclusion

This compound is a high-value starting material for the construction of diverse chemical libraries aimed at drug discovery. The protocols detailed in this guide for amide formation, reductive amination, and sulfonylation represent robust, reliable, and well-documented methods for derivatization. The subsequent integration of these chemical libraries into a logical screening cascade, beginning with broad cytotoxicity profiling and moving towards specific, target-oriented assays, provides a powerful and efficient paradigm for identifying novel bioactive agents. The careful application of these synthetic and biological protocols will enable researchers to effectively explore the chemical space around the thiophene scaffold and uncover promising new leads for therapeutic development.

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  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Available at: [Link]

  • ResearchGate. (n.d.). General mechanism of MTT, MTS, and XTT assay. Available at: [Link]

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Methods for amide bond synthesis. Available at: [Link]

  • Meerloo, J. van, et al. (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Current Protocols in Cytometry. Available at: [Link]

  • ResearchGate. (n.d.). Determination of biogenic amines in food samples using derivatization followed by liquid chromatography/mass spectrometry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available at: [Link]

  • Bode, J. W. (2006). Emerging methods in amide- and peptide-bond formation. Current Opinion in Drug Discovery & Development. Available at: [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Available at: [Link]

Sources

(3-Chlorothiophen-2-yl)methanamine: A Privileged Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Thiophene Scaffold in CNS Drug Development

In the intricate landscape of central nervous system (CNS) drug discovery, the selection of molecular building blocks is a critical determinant of success. The thiophene ring, a five-membered sulfur-containing heterocycle, has emerged as a "privileged pharmacophore" due to its unique combination of physicochemical properties that are highly advantageous for CNS-penetrant molecules.[1][2] Its aromatic nature and lipophilicity contribute to enhanced membrane permeability, a crucial factor for crossing the blood-brain barrier (BBB).[3][4] Furthermore, the sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[3] Thiophene is often employed as a bioisosteric replacement for the phenyl ring, a common strategy to improve metabolic stability, binding affinity, and overall physicochemical properties of a drug candidate.[3][5]

This technical guide focuses on a particularly valuable derivative: (3-Chlorothiophen-2-yl)methanamine . The strategic placement of a chlorine atom at the 3-position and a methanamine group at the 2-position creates a versatile building block with tailored reactivity and electronic properties, making it an exceptional starting point for the synthesis of novel CNS drug candidates. The electron-withdrawing nature of the chlorine atom influences the reactivity of the thiophene ring and can modulate the pKa of the amine, impacting its interaction with biological targets.[6][7] This guide will provide an in-depth exploration of the synthesis, reactivity, and application of this compound, complete with detailed protocols and the scientific rationale behind its use.

Physicochemical Properties and Drug-Likeness

PropertyEstimated Value/CharacteristicRationale and Impact on CNS Drug Design
Molecular Weight ~147.6 g/mol (as free base)Low molecular weight provides a good starting point for library synthesis, allowing for the addition of complexity while staying within the typical range for CNS drugs (<500 Da) to ensure good BBB permeability.
Lipophilicity (cLogP) Moderately lipophilicThe thiophene ring contributes to lipophilicity, aiding in BBB penetration. The chloro and amine groups provide a degree of polarity, balancing solubility and permeability.
Topological Polar Surface Area (TPSA) ~26 Ų (estimated)A low TPSA is generally favorable for BBB penetration. The primary amine is the main contributor to the TPSA.
Hydrogen Bond Donors/Acceptors Donors: 2 (amine), Acceptors: 1 (amine)The primary amine allows for the formation of key hydrogen bonds with target proteins, a critical aspect of molecular recognition and binding affinity.
pKa (amine) ~8.5 - 9.5 (estimated)The electron-withdrawing effect of the 3-chloro-thiophene ring is expected to slightly lower the pKa of the primary amine compared to a simple alkylamine. This can influence the proportion of the charged species at physiological pH, impacting receptor binding and solubility.

Synthesis of this compound Hydrochloride

A reliable synthesis of this compound is crucial for its application. While a direct protocol is not widely published, a robust and scalable approach can be adapted from the synthesis of analogous thiophenemethanamines, such as the deuterated 2-thiophenemethanamine hydrochloride.[5] The most common and efficient method involves the reduction of the corresponding nitrile, 3-chlorothiophene-2-carbonitrile.

Workflow for the Synthesis of this compound HCl

cluster_0 Step 1: Synthesis of 3-Chlorothiophene-2-carbonitrile cluster_1 Step 2: Reduction of the Nitrile cluster_2 Step 3: Salt Formation start 3-Chlorothiophene step1 Reaction with a cyanating agent (e.g., CuCN or Zn(CN)2) start->step1 product1 3-Chlorothiophene-2-carbonitrile step1->product1 step2 Reduction with a suitable reducing agent (e.g., LiAlH4 or BH3-THF) product1->step2 product2 This compound (free base) step2->product2 step3 Treatment with HCl in an appropriate solvent (e.g., diethyl ether or isopropanol) product2->step3 final_product This compound Hydrochloride step3->final_product reactant1 This compound product N-((3-chlorothiophen-2-yl)methyl)amide reactant1->product reactant2 Carboxylic Acid (R-COOH) reactant2->product reagents Coupling Reagents (e.g., EDC, HOBt, HATU) Base (e.g., DIPEA, Et3N) reagents->product solvent Solvent (e.g., DMF, DCM) solvent->product reactant1 This compound product N-alkylated this compound reactant1->product reactant2 Aldehyde or Ketone reactant2->product reagents Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) reagents->product solvent Solvent (e.g., DCE, THF, MeOH) solvent->product

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Application Notes & Protocols: A Guide to the Hinsberg Synthesis of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Enduring Relevance of the Thiophene Scaffold

The thiophene nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic properties and ability to act as a bioisostere for benzene rings have cemented its importance in drug development, leading to blockbuster drugs such as the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine. The synthesis of functionalized thiophenes, therefore, remains a critical endeavor for chemists in both academic and industrial settings.

Among the classical methods for constructing this valuable heterocycle, the Hinsberg thiophene synthesis, first reported in 1910, offers a reliable and straightforward route to symmetrically substituted thiophene-2,5-dicarboxylates.[1] This application note provides an in-depth examination of the Hinsberg synthesis, detailing its mechanistic underpinnings, a field-tested experimental protocol, and practical insights for researchers aiming to leverage this reaction in their synthetic programs.

II. Theoretical Framework: Mechanism and Causality

The Hinsberg synthesis is fundamentally a base-catalyzed double aldol condensation between a 1,2-dicarbonyl compound (an α-diketone) and a dialkyl thiodiacetate.[2] The reaction proceeds through a Stobbe-type mechanism, which is crucial for understanding the reaction's progression and potential side products.[1][3]

The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base, typically a potassium or sodium alkoxide, abstracts an acidic α-proton from the dialkyl thiodiacetate to generate a resonance-stabilized carbanion (enolate).[4][5] The choice of base is critical; sterically hindered bases like potassium tert-butoxide can favor the desired condensation pathway.

  • Nucleophilic Attack (First Aldol Addition): The generated enolate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound. This forms a tetrahedral intermediate.[5]

  • Intramolecular Cyclization (Lactonization): The newly formed alkoxide attacks the proximal ester carbonyl group in an intramolecular fashion. This step results in the formation of a five-membered γ-lactone intermediate, a hallmark of the Stobbe condensation pathway.[1][3][6]

  • Base-Mediated Ring Opening: The base then promotes the elimination and opening of the lactone ring, which generates a carboxylate and a new enolate.

  • Second Intramolecular Condensation & Dehydration: A final intramolecular cyclization occurs, followed by the elimination of water and an alcohol molecule to yield the stable, aromatic diethyl thiophene-2,5-dicarboxylate product.

The overall transformation efficiently constructs the thiophene ring with substituents at the 3- and 4-positions derived from the α-diketone, and carboxylate groups at the 2- and 5-positions.

Hinsberg_Mechanism Start Dialkyl Thiodiacetate + 1,2-Dicarbonyl Enolate Enolate Formation Start->Enolate 1. Add Base Base Base (e.g., NaOEt) Aldol1 First Aldol Addition Enolate->Aldol1 2. Nucleophilic Attack Lactone Intramolecular Lactonization (Stobbe) Aldol1->Lactone 3. Cyclization RingOpen Base-Mediated Ring Opening Lactone->RingOpen 4. Elimination Aldol2 Second Intramolecular Condensation RingOpen->Aldol2 5. Second Cyclization Dehydration Dehydration & Aromatization Aldol2->Dehydration 6. Water Elimination Product Substituted Thiophene Dicarboxylate Dehydration->Product

Caption: Mechanistic pathway of the Hinsberg thiophene synthesis.

III. Scope, Limitations, and Troubleshooting

The Hinsberg synthesis is most effective for creating symmetrically substituted thiophenes.

  • 1,2-Dicarbonyl Component: Aromatic diketones like benzil are common and reliable substrates.[7] Aliphatic diketones such as biacetyl can also be used, though they may be more prone to self-condensation side reactions under basic conditions.

  • Thiodiacetate Component: Diethyl thiodiacetate and dimethyl thiodiacetate are the most frequently used reagents.[2][3]

A notable limitation is the potential formation of stable 2,5-diacyltetrahydrothiophene-3,4-diol derivatives instead of the fully aromatized thiophene.[8] This outcome is more likely with certain substrates. Should this occur, a subsequent dehydration step, often achieved by treatment with thionyl chloride and pyridine, is necessary to complete the synthesis.[8]

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Insufficiently strong or stoichiometric amount of base. 2. Reaction temperature too low or time too short. 3. Impure starting materials (especially the diketone).1. Use a stronger base (e.g., potassium tert-butoxide) or ensure at least 2 equivalents are used. 2. Increase reflux time and monitor by TLC. 3. Purify starting materials via recrystallization or chromatography.
Isolation of Tetrahydrothiophene Diol Intermediate The final dehydration/aromatization step is slow or disfavored for the specific substrate combination.Isolate the diol intermediate. Treat the intermediate with a dehydrating agent such as thionyl chloride in pyridine or acetic anhydride to induce aromatization.[8]
Complex Mixture of Products Self-condensation of the 1,2-dicarbonyl compound or other side reactions are competing with the desired pathway.1. Add the diketone solution slowly to the pre-formed enolate of the thiodiacetate. 2. Lower the reaction temperature initially, then gradually heat to reflux.
Difficulty in Product Purification The product is contaminated with starting materials or polymeric byproducts.1. Optimize the workup procedure to remove acidic/basic impurities. 2. Employ column chromatography with a carefully selected solvent gradient. 3. Attempt recrystallization from a range of solvent systems (e.g., ethanol/water, hexanes/ethyl acetate).

IV. Detailed Protocol: Synthesis of Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate

This protocol describes a representative Hinsberg synthesis using benzil and diethyl thiodiacetate.

A. Materials and Reagents

  • Benzil (98%+)

  • Diethyl thiodiacetate (97%+)

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Ethanol or tert-Butanol

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (2 M aqueous solution)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

B. Experimental Workflow

Workflow Setup 1. Reaction Setup (Flask, Condenser, N2) Base 2. Prepare Base Solution (NaOEt in EtOH) Setup->Base Reagents 3. Add Reagents (Thiodiacetate, then Benzil) Base->Reagents Reflux 4. Heat to Reflux (Monitor by TLC) Reagents->Reflux Workup 5. Aqueous Workup (Acidify, Extract) Reflux->Workup Purify 6. Purification (Recrystallization or Column) Workup->Purify Analyze 7. Characterization (NMR, MS, MP) Purify->Analyze

Caption: General experimental workflow for the Hinsberg synthesis.

C. Step-by-Step Procedure

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry. The reaction can be run under a nitrogen atmosphere to prevent moisture contamination, which can consume the base.

  • Base Preparation: In the flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.1 g, 90 mmol) in anhydrous ethanol (100 mL). Alternatively, use commercially available sodium ethoxide (6.1 g, 90 mmol).

  • Addition of Thiodiacetate: To the stirred solution of sodium ethoxide at room temperature, add diethyl thiodiacetate (8.25 g, 40 mmol) dropwise over 15 minutes. A color change may be observed as the enolate forms.

  • Addition of Diketone: Add benzil (8.4 g, 40 mmol) to the reaction mixture in one portion.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, cool the flask to room temperature in an ice bath. Carefully pour the reaction mixture into 200 mL of cold water.

  • Acidification: Acidify the aqueous mixture to pH ~2 by slowly adding 2 M HCl. A precipitate of the crude product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic extracts and wash successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL). The bicarbonate wash removes any unreacted acidic starting materials or byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol to afford diethyl 3,4-diphenylthiophene-2,5-dicarboxylate as a crystalline solid.

V. Modern Applications and Outlook

While a classic reaction, the Hinsberg synthesis continues to find utility. Recent adaptations have expanded its scope, for instance, through the development of solid-phase syntheses which allow for the generation of thiophene libraries for high-throughput screening.[1] The resulting thiophene-2,5-dicarboxylates are highly versatile intermediates. The ester groups can be hydrolyzed to diacids, reduced to diols, or converted to amides, providing numerous handles for further molecular elaboration in the synthesis of complex target molecules for medicinal chemistry and materials science.[6][8]

VI. References

  • Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). (2019). YouTube. Retrieved from

  • Li, J. J. (2006). Hinsberg synthesis of thiophene derivatives. ResearchGate. Retrieved from [Link]

  • Hinsberg synthesis of thiophenes. (n.d.). ResearchGate. Retrieved from [Link]

  • CHB-401: Heterocyclic Compounds (Section B) THIOPHENE. (n.d.). Banaras Hindu University. Retrieved from [Link]

  • Hinsberg Thiophene synthesis. (2024). YouTube. Retrieved from [Link]

  • Hinsberg Synthesis of Thiophene || Hetrocyclic Compounds. (2021). YouTube. Retrieved from [Link]

  • Hinsberg synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Thiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Strategies in The Synthesis of Thiophene Derivatives Highlights. (n.d.). Scribd. Retrieved from [Link]

  • Mishra, R., et al. (2015). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 7(10), 135-141. Retrieved from [Link]

  • Wynberg, H., & Kooreman, H. J. (1965). The Mechanism of the Hinsberg Thiophene Ring Synthesis. Journal of the American Chemical Society, 87(8), 1739–1742. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Navigating the Stability of (3-Chlorothiophen-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for (3-Chlorothiophen-2-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. My goal is to provide you with in-depth, field-proven insights into the proper storage and handling of this compound to prevent its degradation and ensure the integrity of your experiments. As a Senior Application Scientist, I understand that the success of your work depends on the quality of your starting materials. This guide moves beyond simple protocols to explain the "why" behind each recommendation, empowering you to make informed decisions in your laboratory.

Understanding the Molecule: A Chemist's Perspective

This compound is a valuable reagent, but its structure contains functionalities that require careful consideration to maintain its stability. The thiophene ring, while aromatic, has a sulfur atom susceptible to oxidation. The primary amine group is basic and can be a site for oxidation and other reactions. Finally, the chloro-substituent can be a leaving group in nucleophilic substitution or elimination reactions, particularly under basic conditions or upon prolonged exposure to moisture.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)Lower temperatures slow down the rate of potential degradation reactions, such as oxidation and polymerization.
Atmosphere Inert gas (Argon or Nitrogen)The primary amine and the thiophene ring are susceptible to air oxidation. An inert atmosphere minimizes this risk.
Light Amber vial or stored in the darkThiophene compounds can be light-sensitive and may undergo photodegradation.
Moisture Tightly sealed container with a desiccantThe chloro group on the thiophene ring can be susceptible to hydrolysis. The primary amine is also hygroscopic.

Q2: My bottle of this compound has turned yellow/brown. Is it still usable?

A2: A color change from colorless or pale yellow to a more intense yellow or brown is a visual indicator of degradation. This is often due to the oxidation of the primary amine group, which can lead to the formation of colored impurities and potential polymerization. While a slight color change may not significantly impact the outcome of all reactions, it is a sign of reduced purity. For sensitive applications, such as in the final steps of a pharmaceutical synthesis, using discolored material is not recommended. It is advisable to perform an analytical check (e.g., NMR or GC-MS) to assess the purity before use.

Q3: What materials are incompatible with this compound?

A3: To prevent degradation and ensure safety, avoid contact with the following:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates) can lead to the aggressive and potentially hazardous oxidation of the thiophene ring and the amine group.[1]

  • Strong Bases: Can promote dehydrohalogenation or other decomposition pathways.

  • Acids: While the amine will form a salt, strong acids may catalyze hydrolysis of the chloro-group.

  • Moisture and Protic Solvents: Can lead to hydrolysis of the chlorothiophene moiety.

Q4: What is the expected shelf-life of this compound?

A4: When stored under the recommended conditions (refrigerated, under inert gas, and protected from light and moisture), this compound should remain stable for at least one to two years. However, it is good practice to re-analyze the purity of any reagent that has been stored for an extended period, especially if it is being used in a critical application.

Troubleshooting Guide: Addressing Degradation in Your Experiments

This section is designed to help you diagnose and resolve issues you may encounter with this compound in your experimental work.

Issue 1: Unexpected Side Products in My Reaction

  • Observation: You observe unexpected peaks in your reaction monitoring (TLC, LC-MS, or GC-MS) that do not correspond to your starting material or expected product.

  • Potential Cause: Degradation of the this compound starting material.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Before running the reaction, obtain a fresh analytical spectrum (¹H NMR is often sufficient) of your this compound to confirm its purity.

    • Identify Potential Degradants:

      • Oxidation Products: Look for signals consistent with a thiophene S-oxide or S,S-dioxide. Oxidation of the aminomethyl group could lead to an imine or aldehyde.

      • Hydrolysis Product: The chloro group could be replaced by a hydroxyl group. Mass spectrometry can be a powerful tool to identify the mass of this potential impurity.

    • Purification of the Starting Material: If the starting material is found to be impure, consider purification by distillation under reduced pressure or column chromatography on silica gel (neutralized with triethylamine to prevent streaking of the amine).

Issue 2: Low Yield or Incomplete Reaction

  • Observation: Your reaction is sluggish, does not go to completion, or results in a low yield of the desired product.

  • Potential Cause: Reduced molar equivalence of the active amine due to degradation.

  • Troubleshooting Steps:

    • Confirm Purity: As with Issue 1, verify the purity of your starting material.

    • Consider Titration: If you suspect partial degradation, you can perform a simple acid-base titration to determine the exact molarity of the active amine in your stock.

    • Use a Fresh Bottle: If possible, open a new, sealed bottle of the reagent to see if the issue persists. This is often the quickest way to rule out starting material degradation.

Issue 3: Inconsistent Results Between Batches

  • Observation: You are getting different results (yield, side product profile) when using different bottles or lots of this compound.

  • Potential Cause: Variation in the purity and degradation level between batches.

  • Troubleshooting Steps:

    • Batch-Specific Analysis: Always run a quick purity check on each new bottle or lot of the reagent before use.

    • Standardize Storage: Ensure that all batches are stored under the same ideal conditions to minimize variability.

    • Contact the Supplier: If you observe significant inconsistencies, contact the supplier and provide them with the lot numbers and your analytical data.

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for troubleshooting issues related to the stability of this compound.

troubleshooting_workflow cluster_pure Pure Starting Material cluster_impure Impure Starting Material start Experimental Anomaly Observed (Low Yield, Impurities, Color Change) check_sm Analyze Purity of this compound (NMR, GC-MS) start->check_sm is_pure Is the Starting Material Pure? check_sm->is_pure investigate_reaction Investigate Other Reaction Parameters (Solvent, Temperature, Other Reagents) is_pure->investigate_reaction Yes identify_impurity Identify Potential Degradation Products (Oxidation, Hydrolysis, Polymerization) is_pure->identify_impurity No end Problem Resolved investigate_reaction->end purify Purify Starting Material (Distillation, Chromatography) identify_impurity->purify new_bottle Use a Fresh, Sealed Bottle of Reagent identify_impurity->new_bottle re_run Re-run Experiment with Pure Material purify->re_run new_bottle->re_run re_run->end

Caption: A decision-making workflow for troubleshooting experimental issues potentially caused by the degradation of this compound.

Potential Degradation Pathways

Understanding the likely degradation pathways is key to preventing them. Here is a simplified overview of the primary concerns for this compound.

degradation_pathways cluster_oxidation Oxidation (Air, Oxidizing Agents) cluster_hydrolysis Hydrolysis (Moisture) cluster_polymerization Polymerization (Oxidative) start This compound s_oxide Thiophene-S-oxide start->s_oxide O₂ amine_ox Oxidized Amine Products (e.g., imine, aldehyde) start->amine_ox O₂ hydrolysis_prod (3-Hydroxythiophen-2-yl)methanamine start->hydrolysis_prod H₂O polymer Polythiophene Derivatives start->polymer Oxidant s_dioxide Thiophene-S,S-dioxide s_oxide->s_dioxide [O]

Sources

Preventing furan byproduct formation in Paal-Knorr thiophene synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Paal-Knorr Thiophene Synthesis

Welcome to the technical support center for the Paal-Knorr thiophene synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this powerful reaction, with a specific focus on mitigating the common issue of furan byproduct formation.

Frequently Asked Questions (FAQs)

Understanding the Problem

Q1: I'm observing a significant furan byproduct in my Paal-Knorr thiophene synthesis. What is the fundamental reason for this competing reaction?

A1: The formation of a furan byproduct is the most common challenge in the Paal-Knorr thiophene synthesis.[1] This occurs because the reaction pathways for both furan and thiophene synthesis start from the same 1,4-dicarbonyl precursor. The furan synthesis is an acid-catalyzed intramolecular cyclization followed by dehydration.[2] Crucially, the sulfurizing agents used for thiophene synthesis, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent (LR), are not only thionating agents but also potent dehydrating agents and can possess Lewis acidic character.[2][3] This dual reactivity allows them to promote the dehydration pathway that leads to the furan, creating a direct competition with the desired thionation pathway.

Q2: Does the thiophene form from the furan byproduct?

A2: This was an early hypothesis, but it has been largely disproven. Studies by Campaigne and Foye demonstrated that subjecting the isolated furan to the same sulfurization conditions gives inconsistent and often lower yields of the thiophene compared to starting with the 1,4-dicarbonyl compound.[2] This indicates that the primary mechanism involves the direct thionation of the dicarbonyl compound, likely proceeding through a thioketone intermediate, rather than the conversion of a furan byproduct.[2][3] Therefore, optimizing the reaction to favor thionation over the initial dehydration is key.

Reagent & Solvent Selection

Q3: Which sulfurizing agent is better for minimizing furan formation: Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent (LR)?

A3: For maximizing thiophene selectivity, Lawesson's reagent (LR) is generally the superior choice . While both are effective, LR is considered a milder and more selective thionating agent than P₄S₁₀.[1][4] The advantage of LR lies in its greater solubility in organic solvents and its ability to more efficiently convert carbonyls to thiocarbonyls under less harsh conditions.[4] P₄S₁₀ often requires higher temperatures, which can disproportionately accelerate the competing dehydration reaction that leads to the furan byproduct.[1]

Q4: What is the impact of solvent choice on the thiophene-to-furan ratio?

A4: Solvent choice is critical. High-boiling, non-polar, and anhydrous solvents like toluene or xylene are standard and generally recommended.[1] These solvents allow the reaction to be heated sufficiently to promote thionation while being inert to the reaction components. Protic or highly polar solvents should be avoided as they can interfere with the sulfurizing agent and potentially facilitate the undesired dehydration pathway. Ensure your solvent is rigorously dried, as water will readily hydrolyze the sulfurizing agents, reducing their efficacy and potentially generating acidic byproducts that favor furan formation.

Optimizing Reaction Conditions

Q5: How do reaction temperature and time affect selectivity?

A5: Temperature and time are critical, interdependent parameters.

  • Temperature: Higher temperatures tend to favor the formation of the furan byproduct.[1] It is crucial to maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. For less reactive substrates, a gradual increase in temperature may be necessary, but this must be balanced against the risk of reduced selectivity.[1]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the amount of furan byproduct.[1] It is essential to monitor the reaction's progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction should be quenched as soon as the 1,4-dicarbonyl starting material has been consumed to prevent byproduct accumulation.

Q6: Can microwave-assisted synthesis improve my results?

A6: Yes, microwave irradiation is an excellent modern technique for this synthesis. Traditional methods often require hours of heating.[2] Microwave-assisted synthesis can dramatically reduce reaction times to mere minutes and often leads to higher yields and cleaner reactions due to efficient and uniform heating.[1][2] This rapid and controlled heating can minimize the time the reaction mixture spends under conditions that might favor byproduct formation.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the Paal-Knorr thiophene synthesis.

Problem 1: High Furan Byproduct Contamination
Troubleshooting Step Recommendation Causality & Rationale
1. Evaluate Sulfurizing Agent If using P₄S₁₀, switch to Lawesson's Reagent (LR) .LR is a milder, more selective thionating agent, which favors the thiocarbonyl pathway over the acid-catalyzed dehydration that forms the furan.[1][4]
2. Control Temperature Reduce the reaction temperature. Start at a lower temperature (e.g., 80-90 °C in toluene) and only increase if the reaction is stalled.The activation energy for the dehydration leading to furan is often lower or favored at higher temperatures. Lowering the heat can significantly improve the kinetic selectivity for thiophene formation.[1]
3. Optimize Reaction Time Monitor the reaction by TLC/GC. Stop the reaction immediately upon consumption of the starting material.Over-refluxing or extended reaction times provide more opportunity for the thermodynamically stable furan to form.[1]
4. Check Reagent Purity Ensure the 1,4-dicarbonyl starting material is pure and the sulfurizing agent is fresh and dry.Impurities can act as catalysts for side reactions. Moisture degrades P₄S₁₀ and LR, reducing their thionating power and generating acids that promote furan synthesis.[1]
Problem 2: Low Conversion / Stalled Reaction
Troubleshooting Step Recommendation Causality & Rationale
1. Verify Reagent Activity Use a fresh bottle of Lawesson's Reagent or P₄S₁₀ stored under anhydrous conditions.Sulfurizing agents are moisture-sensitive. Degraded reagents will have significantly lower reactivity, leading to incomplete conversion.[1]
2. Increase Temperature Cautiously Gradually increase the reaction temperature in increments of 10-15 °C, monitoring for byproduct formation at each stage.Some substrates are less reactive and require more thermal energy to overcome the activation barrier for thionation.[1]
3. Consider Microwave Synthesis If available, use a microwave synthesizer. A typical starting point is 150 °C for 10-20 minutes in toluene.[1]Microwave heating provides a rapid and efficient energy transfer that can drive sluggish reactions to completion much faster than conventional heating, often with improved yields.[2]
4. Adjust Stoichiometry Ensure at least a stoichiometric amount (or a slight excess, e.g., 1.1-1.2 equivalents) of the sulfurizing agent is used.An insufficient amount of the sulfurizing agent will naturally lead to incomplete conversion of the starting material.[1]

Visualized Workflows and Mechanisms

Competing Reaction Pathways

The following diagram illustrates the critical decision point where the 1,4-dicarbonyl intermediate can either undergo dehydration to form a furan or thionation/cyclization to form the desired thiophene.

G cluster_0 cluster_1 cluster_2 A 1,4-Dicarbonyl Compound B Enol/Hemiacetal Intermediate A->B H⁺ (from reagent) C Thionated Intermediate (Thioketone) A->C Sulfurizing Agent (LR or P₄S₁₀) D Furan Byproduct B->D Dehydration (Favored by heat) E Thiophene Product C->E Cyclization & Dehydration

Caption: Competing pathways in Paal-Knorr synthesis.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve issues with furan byproduct formation.

G Start Start: High Furan Byproduct Reagent Are you using P₄S₁₀? Start->Reagent SwitchLR Switch to Lawesson's Reagent (LR) Reagent->SwitchLR Yes Temp Is reaction temp > 100 °C? Reagent->Temp No SwitchLR->Temp LowerTemp Lower temperature to 80-90 °C Temp->LowerTemp Yes Monitor Monitor reaction closely. Quench when starting material is consumed. Temp->Monitor No LowerTemp->Monitor CheckPurity Check reagent purity and dryness Monitor->CheckPurity End Problem Solved: High Thiophene Selectivity CheckPurity->End

Caption: Troubleshooting decision tree for furan suppression.

Optimized Protocol Example: Microwave-Assisted Synthesis

This protocol is a starting point for the selective synthesis of a substituted thiophene using modern techniques to minimize furan formation.

Objective: To synthesize 2,5-dimethylthiophene from acetonylacetone with high selectivity.

Materials:

  • Acetonylacetone (1,4-diketone)

  • Lawesson's Reagent (LR)

  • Anhydrous Toluene

  • 10 mL microwave reactor vial with a magnetic stir bar

Procedure:

  • Preparation: In a 10 mL microwave reactor vial, combine acetonylacetone (0.5 mmol, 1.0 equiv.) and Lawesson's Reagent (0.6 mmol, 1.2 equiv.).[1]

  • Solvent Addition: Add 5 mL of anhydrous toluene to the vial, followed by a magnetic stir bar.[1]

  • Sealing: Securely cap the reaction vessel to ensure a closed system during microwave irradiation.

  • Microwave Irradiation: Place the vial into the microwave synthesizer. Irradiate the mixture at 150°C for 10-15 minutes.[1]

  • Monitoring: After the initial irradiation period, cool the vial to room temperature and spot a small aliquot on a TLC plate (e.g., using a 95:5 Hexane:Ethyl Acetate eluent) to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the vial and concentrate the mixture under reduced pressure to remove the toluene.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a hexane gradient, to isolate the pure 2,5-dimethylthiophene.

References

  • Wikipedia. Paal–Knorr synthesis. Available from: [Link]

  • Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. Available from: [Link]

  • Mohan, B. et al. (2018). Paal–Knorr synthesis of pyrroles. Catalysis Reviews. Available from: [Link]

  • Shaikh, A. et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. Available from: [Link]

Sources

Technical Support Center: Improving Selectivity in the Catalytic Reduction of Chlorothiophene Nitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the catalytic reduction of chlorothiophene nitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation. The primary goal is the selective hydrogenation of the nitrile functional group to a primary amine while preserving the chloro-substituent and the integrity of the thiophene ring. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance selectivity and yield in your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the catalytic reduction of chlorothiophene nitrile. Each problem is analyzed by its probable causes, followed by a logical, step-by-step solution.

Problem 1: High Levels of Dechlorinated Byproduct

Q: My reaction shows good conversion of the nitrile, but I am observing a significant amount of the dechlorinated amine byproduct. How can I suppress this hydrodechlorination (HDC)?

A: Hydrodechlorination is a common side reaction, particularly with highly active hydrogenation catalysts. The C-Cl bond on an aromatic ring can be susceptible to hydrogenolysis.

Causality & Explanation: The primary cause is often the choice of catalyst. Palladium on carbon (Pd/C), for instance, is notoriously efficient at catalyzing the hydrogenolysis of aryl halides.[1] While effective for nitrile reduction, its high activity often leads to poor chemoselectivity in the presence of a halogen. The reaction conditions, especially temperature and hydrogen pressure, also play a crucial role; harsher conditions accelerate the rate of dechlorination.

Troubleshooting Steps:

  • Catalyst Re-evaluation:

    • Switch from Palladium: Immediately substitute Pd/C with a catalyst known for lower HDC activity. Raney Nickel or Raney Cobalt are excellent first choices as they are generally more selective for nitrile hydrogenation over dehalogenation.[2][3][4]

    • Consider Rhodium or Platinum: Rhodium-based catalysts can offer high selectivity.[5] Platinum catalysts, particularly when modified (e.g., as stabilized nanoparticles), have also been used successfully for the selective reduction of chlorinated aromatic compounds.[6]

  • Modification of Reaction Conditions:

    • Lower Temperature and Pressure: Reduce the reaction temperature and hydrogen pressure. Start with milder conditions (e.g., 30-50°C, 50-100 psi H₂) and incrementally increase only if the conversion rate is too low. Milder conditions generally favor the desired nitrile reduction over C-Cl bond cleavage.[2][7]

    • Use of Catalyst Modifiers/Poisons: If you must use a palladium catalyst, its activity can be tempered. The addition of a controlled amount of a catalyst poison, such as diphenyl sulfide or thiophene, can selectively inhibit the sites responsible for hydrodechlorination.[1][7] This is an advanced technique and requires careful optimization.

  • Solvent and Additive Screening:

    • The reaction medium can influence catalyst behavior. Screen a variety of solvents. In some systems, ionic liquids have been shown to enhance selectivity compared to standard organic solvents.[6]

Troubleshooting Workflow: Dechlorination

G start Problem: High Dechlorination cat_check Is the catalyst Pd/C? start->cat_check cond_check Optimize Conditions cat_check->cond_check No switch_cat Switch Catalyst to Raney Ni, Raney Co, or Rh/C cat_check->switch_cat Yes mild_cond Lower Temperature & H2 Pressure cond_check->mild_cond add_poison Advanced: Add catalyst poison (e.g., thiophene) cond_check->add_poison switch_cat->mild_cond re_evaluate Re-evaluate Selectivity mild_cond->re_evaluate add_poison->re_evaluate

Caption: Decision tree for troubleshooting hydrodechlorination.

Problem 2: Significant Formation of Secondary and/or Tertiary Amines

Q: My primary amine product is contaminated with significant amounts of secondary and tertiary amine byproducts. What is the cause and how can I improve selectivity for the primary amine?

A: This is the most common selectivity challenge in nitrile reduction. The formation of secondary and tertiary amines proceeds through a well-understood pathway involving the intermediate imine.

Causality & Explanation: The hydrogenation of a nitrile (R-CN) first produces an imine intermediate (R-CH=NH). This imine is highly reactive. It can either be further hydrogenated to the desired primary amine (R-CH₂NH₂) or it can react with a molecule of the already-formed primary amine. This condensation reaction forms a new imine, which is then reduced to a secondary amine ((R-CH₂)₂NH). This process can repeat to form a tertiary amine.[8]

Troubleshooting Steps:

  • Utilize a Basic Additive: This is the most effective and widely used solution.

    • Add Ammonia/Ammonium Hydroxide: Introduce ammonia gas into the reactor or add ammonium hydroxide to the solvent.[9] Ammonia shifts the equilibrium away from the condensation reaction by the principle of mass action and can also block certain active sites on the catalyst. A common practice is to use a solution of ammonia in methanol.[3]

    • Alternative Bases: Other bases like lithium hydroxide (LiOH) have also been shown to promote selectivity towards primary amines when using Raney-type catalysts.[4]

  • Optimize Catalyst and Solvent:

    • Catalyst Choice: Cobalt-based catalysts, such as Raney Cobalt, are often reported to provide higher selectivity for primary amines even without additives compared to other metals.[3][10]

    • Solvent: The reaction is typically run in an alcohol, such as methanol or ethanol. The use of a solvent saturated with ammonia is a standard industrial practice.

  • Control Reaction Parameters:

    • Concentration: Running the reaction at a lower concentration of the starting nitrile can sometimes reduce the rate of the bimolecular condensation reaction.

Reaction Pathway Visualization

G sub Chlorothiophene Nitrile imine Imine Intermediate sub->imine +H2 dechlor Dechlorinated Amine (Byproduct) sub->dechlor +H2, -HCl (HDC Side Reaction) pa Primary Amine (Desired Product) imine->pa +H2 sa Secondary Amine (Byproduct) imine->sa + Primary Amine - NH3 ta Tertiary Amine (Byproduct) sa->ta + Imine - Primary Amine

Caption: Reaction pathways in chlorothiophene nitrile reduction.

Frequently Asked Questions (FAQs)

Q1: What is the best "all-around" catalyst to start with for this reaction?

For the selective reduction of a halogenated aromatic nitrile, Raney Nickel is often the most prudent starting point. It offers a good balance of high activity for nitrile reduction and lower propensity for causing hydrodechlorination compared to palladium catalysts.[2] It is also cost-effective and widely available.[2]

Q2: How exactly does adding ammonia prevent secondary amine formation?

Ammonia works in two primary ways:

  • Shifting Equilibrium: The formation of the secondary amine precursor involves the condensation of the intermediate imine with the primary amine product, releasing ammonia. By adding a large excess of ammonia to the reaction medium, Le Châtelier's principle dictates that this equilibrium is shifted back towards the reactants, thus inhibiting the condensation step.

  • Catalyst Surface Modification: Ammonia can adsorb onto the catalyst surface, potentially modifying its electronic properties or sterically blocking the sites where the condensation reaction occurs, thereby favoring the direct hydrogenation of the imine intermediate to the primary amine.

Q3: What are typical starting conditions for a lab-scale experiment?

A good starting point for optimization would be:

  • Catalyst: Raney Nickel (approx. 10-20% by weight of substrate).

  • Substrate: 1 equivalent of chlorothiophene nitrile.

  • Solvent: Methanol or Ethanol, saturated with ammonia (or containing 10-15% ammonium hydroxide).[3]

  • Hydrogen Pressure: 60-70 psi.[3]

  • Temperature: 40-60 °C.

  • Time: 4-12 hours, monitored by TLC, GC, or LC-MS.

Q4: How can I monitor the reaction progress and product distribution?

  • Gas Chromatography (GC) or GC-MS: This is often the best method. It allows for the separation and quantification of the starting material, the desired primary amine, the dechlorinated product, and the secondary/tertiary amine byproducts. Derivatization may be necessary to improve the chromatography of the amines.

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material. Staining with ninhydrin can help visualize the amine products.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR of the crude reaction mixture can provide a good estimate of the conversion and the ratio of major products, by integrating characteristic peaks.

Q5: What are the primary safety considerations for this reaction?

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and the reaction area is well-ventilated and free of ignition sources. Always purge the reactor with an inert gas (like nitrogen or argon) before introducing hydrogen.[7]

  • Pyrophoric Catalysts: Dry Raney Nickel and Palladium on Carbon can be pyrophoric and may ignite spontaneously upon exposure to air.[11] Always handle these catalysts as a slurry in water or solvent and never allow them to dry out on filter paper or spatulas.

  • Pressure: Use a properly rated pressure vessel and a blast shield. Regularly inspect all gauges and connections.

Data Summary Table

Catalyst SystemPrimary FunctionSelectivity vs. DechlorinationSelectivity vs. Sec/Tert AminesKey Considerations
Raney Ni / NH₃ Nitrile ReductionHigh (Low HDC)[2]High (with NH₃)[3]Excellent starting point; pyrophoric.
Raney Co / NH₃ Nitrile ReductionHigh (Low HDC)Very High [3][10]Often gives the best primary amine selectivity.
Pd/C HydrogenationLow (High HDC)[1]Moderate (Requires NH₃)Very active but generally not selective for this substrate.
Rh/C HydrogenationModerate to High [5]Can be tuned by conditions.Good selectivity but higher cost.
Pt/C HydrogenationModerate [6]Moderate (Requires NH₃)Activity and selectivity depend on catalyst preparation.

Experimental Protocol: Selective Reduction using Raney Nickel

This protocol provides a general procedure for the selective reduction of 5-chlorothiophene-2-carbonitrile to (5-chloro-2-thienyl)methanamine.

Materials:

  • 5-chlorothiophene-2-carbonitrile (1.0 eq)

  • Raney® Nickel (approx. 50% slurry in water, 0.2 eq by weight of dry Ni)

  • Methanol, anhydrous

  • Ammonium hydroxide (28-30% solution)

  • Hydrogen gas (high purity)

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Reactor Preparation: Place the 5-chlorothiophene-2-carbonitrile (e.g., 5.0 g) into a suitably sized pressure reactor vessel.

  • Solvent Preparation: In a separate flask, prepare the reaction solvent by mixing methanol (100 mL) and ammonium hydroxide (15 mL).

  • Catalyst Addition: Under a stream of inert gas (N₂ or Ar), carefully add the Raney Nickel slurry to the reactor vessel. Safety Note: Do not allow the Raney Nickel to become dry.

  • Solvent Addition: Add the prepared methanolic ammonia solution to the reactor.

  • System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen (to ~50 psi) and venting at least three times to remove all oxygen.

  • Hydrogen Purge: Following the nitrogen purge, purge the system similarly with hydrogen gas at least three times.

  • Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 70 psi). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 50 °C).

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases. A sample can be carefully withdrawn (after cooling and venting) to check for completion by GC or TLC.

  • Workup: Once complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Safety Note: Keep the filter cake wet with solvent at all times to prevent ignition. Quench the used catalyst and filter cake by slowly adding it to a large volume of water.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by distillation or crystallization as required.

References
  • Fu, G. C., & Schrock, R. R. (2014). Highly Selective Hydrogenation of C=C Bonds Catalyzed by a Rhodium Hydride. Journal of the American Chemical Society, 136(49), 17029–17032. Available at: [Link]

  • Clayton Aniline Co Ltd. (1979). Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines. EP0000805A1. Google Patents.
  • Tafesh, A. M., & Beller, M. (2002). Hydrodechlorination and Hydrogenation over Raney–Ni under Multiphase Conditions. Journal of Catalysis, 209(1), 169-176. Available at: [Link]

  • Li, Y., et al. (2011). Highly selective hydrogenation of aromatic chloronitro compounds to aromatic chloroamines with ionic-liquid-like copolymer stabilized platinum nanocatalysts in ionic liquids. Green Chemistry, 13(7), 1629-1635. Available at: [Link]

  • Bohlmann, F., & Zdero, C. (2008). On the Mechanism of Catalytic Hydrogenation of Thiophene on Hydrogen Tungsten Bronze. Phytochemistry, 19(11), 2429-2430. ResearchGate. Available at: [Link]

  • Werkmeister, S., et al. (2014). Selective Hydrogenation of Butyronitrile over Raney-Metals. ChemCatChem, 6(1), 141-148. PubMed. Available at: [Link]

  • Sajiki, H., et al. (2019). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 24(17), 3093. Available at: [Link]

  • Harris, E. B. J., et al. (2014). How can I selectively reduce nitrile in presence of ester (reaction conditions)? ResearchGate. Available at: [Link]

  • Apesteguía, C. R., & Barbier, J. (2004). Selective Hydrogenation of Butyronitrile over Raney-Metals. Journal of Catalysis, 221(1), 138-148. Available at: [Link]

  • Reisman, S. E., & Johnson, J. S. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Letters, 23(13), 5123–5127. Available at: [Link]

  • Wikipedia contributors. (2023). Nitrile reduction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Available at: [Link]

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Technical Support Center: Challenges in the Purification of Polar Aminothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of polar aminothiophenes. These valuable heterocyclic scaffolds are notorious for their purification difficulty due to a combination of high polarity, basicity of the amino group, and potential for instability. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying polar aminothiophenes using standard silica gel chromatography?

Answer: The primary challenges stem from the inherent chemical properties of both the aminothiophene and the stationary phase.

  • Strong Polar Interactions: The amino group and often other heteroatoms make these compounds highly polar. This leads to very strong adsorption onto the polar silica gel surface, requiring highly polar and often complex solvent systems for elution.[1]

  • Acid-Base Interactions: Standard silica gel is acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. The basic amino group of the thiophene can undergo strong acid-base interactions with these silanols. This leads to several common problems:

    • Severe Peak Tailing: The compound "smears" down the column, resulting in broad peaks and poor resolution.[1]

    • Irreversible Adsorption: The compound binds so strongly that it cannot be eluted from the column, leading to low recovery.[2]

    • On-Column Degradation: The acidic environment can catalyze the degradation of sensitive aminothiophene derivatives.[2][3]

Q2: My aminothiophene is streaking badly on the TLC plate and I'm getting very poor recovery from my silica column. What is happening and how can I fix it?

Answer: This is a classic symptom of the acid-base interaction described in Q1. The basic amine is interacting strongly with the acidic silanol groups.[1][4] To solve this, you must neutralize or "deactivate" the acidic sites on the silica.

The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[4][5]

  • Triethylamine (TEA): Adding 0.5-2% TEA to your eluent is a standard practice. The TEA is a stronger base than the aminothiophene and will preferentially interact with the acidic silanol groups, effectively masking them. This allows your compound to elute symmetrically without tailing.[5][6]

  • Ammonia: For very basic compounds, a solution of methanol containing 1-2% ammonium hydroxide can be used as the polar component of the mobile phase.[1]

By deactivating the silica, you will observe a dramatic improvement in peak shape and recovery. A detailed protocol for this procedure is provided in the Troubleshooting Guide below.

Q3: I'm struggling to separate my polar aminothiophene from a similarly polar byproduct. What are my options?

Answer: When you have poor selectivity between two polar compounds, you need to change the fundamental interactions within your chromatographic system. This is a situation where relying on a single technique is insufficient. You should explore "orthogonal" purification techniques, which separate compounds based on different chemical properties.[7][8][9]

  • Change the Stationary Phase: If normal-phase silica isn't working, try a different stationary phase like alumina (which is basic and can be better for amines) or a bonded-phase silica like Diol or Cyano.[10][11] These phases offer different selectivities.

  • Employ an Orthogonal Technique: The best approach is to switch to a completely different separation mechanism.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for compounds that are too polar for traditional reversed-phase.[12][13][14]

    • Ion-Exchange Chromatography (IEX): This is a powerful technique that separates molecules based on their net charge, which is ideal for ionizable compounds like aminothiophenes.[15]

Q4: Can I use reversed-phase (RP-C18) chromatography for these compounds? They are often too polar and elute in the solvent front.

Answer: Yes, but with modifications. It is a common problem for highly polar compounds to have little or no retention on nonpolar C18 columns, eluting in the void volume.[16][17] However, reversed-phase can be a powerful tool if you adapt the conditions:

  • Highly Aqueous Mobile Phases: Use a mobile phase with a very high percentage of water (e.g., 95-100% water/buffer) to increase retention. This requires a C18 column that is "aqueous stable" and will not undergo phase collapse.

  • pH Adjustment: Control the pH of the mobile phase with a buffer. For a basic aminothiophene, using a buffer with a slightly acidic pH (e.g., pH 3-4 with formic acid or TFA) will protonate the amine. The resulting cation may have better interaction with the stationary phase or altered selectivity.

  • Mixed-Mode Chromatography: Consider using a mixed-mode column that has both reversed-phase and ion-exchange characteristics. This provides multiple interaction mechanisms to improve retention and selectivity for polar, ionizable compounds.

In-Depth Troubleshooting Guide

Problem 1: Severe Peak Tailing and Low Recovery in Normal-Phase Chromatography
  • Root Cause Analysis: The free silanol groups on the silica surface are acidic and form strong ionic interactions with the basic amine of your thiophene. This causes a portion of the molecules to "stick" and elute slowly, resulting in a tailed peak and, in severe cases, permanent adsorption (low recovery).

  • Solution Workflow:

G start Symptom: Severe Peak Tailing / Low Recovery check_stability Is the compound stable to acid? (Test via 2D TLC) start->check_stability deactivate Primary Solution: Deactivate Silica with Base check_stability->deactivate Compound is Stable alternative_phase Alternative Solution: Change Stationary Phase check_stability->alternative_phase Compound Degrades add_tea Add 0.5-2% Triethylamine (TEA) to mobile phase deactivate->add_tea add_nh3 Use MeOH / NH4OH as polar solvent deactivate->add_nh3 protocol1 Follow Protocol 1: Optimized Flash Chromatography add_tea->protocol1 add_nh3->protocol1 alumina Use Alumina (Basic or Neutral) alternative_phase->alumina aminosilica Use Amine-Functionalized Silica alternative_phase->aminosilica

Caption: Troubleshooting workflow for peak tailing.

This protocol ensures the silica column is neutralized before the compound is loaded, preventing degradation and improving chromatography.

  • Mobile Phase Preparation: Prepare your desired mobile phase (e.g., Hexane/Ethyl Acetate). To this solvent mixture, add 1% v/v triethylamine (TEA).

  • Column Packing: Dry or slurry pack your silica gel column as you normally would using the TEA-containing mobile phase.

  • Equilibration (Crucial Step): Before loading your sample, flush the packed column with at least 3-5 column volumes (CVs) of the TEA-containing mobile phase.[5] This step is critical to ensure all the acidic silanol sites throughout the column are neutralized.

  • Sample Loading: Dissolve your crude aminothiophene mixture in a minimal amount of a suitable solvent (dichloromethane or the mobile phase itself). Load it onto the column.

  • Elution: Run the column using the TEA-containing mobile phase. Collect fractions and analyze by TLC.

  • Post-Purification: After combining the pure fractions, the TEA is volatile and can typically be removed under high vacuum.

Problem 2: Compound is Too Polar for Normal-Phase and Unretained in Reversed-Phase
  • Root Cause Analysis: The compound exists in a "polarity sweet spot" where it is too hydrophilic to interact with non-polar C18 phases but not hydrophobic enough to elute from polar silica phases with reasonable solvent systems.

  • Solution: This is the ideal scenario for Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase (like silica, diol, or amide) but with a reversed-phase solvent system (high organic, low aqueous).[14][18] A water layer forms on the surface of the stationary phase, and your polar analyte partitions between this layer and the bulk organic mobile phase, leading to excellent retention and separation.[12][18]

FeatureNormal Phase (NP)Reversed Phase (RP)Hydrophilic Interaction (HILIC)
Stationary Phase Polar (e.g., Silica, Alumina)Non-polar (e.g., C18, C8)Polar (e.g., Silica, Amide, Diol)[14]
Mobile Phase Non-polar (e.g., Hexane/EtOAc)Polar (e.g., Water/Acetonitrile)Non-polar (e.g., Acetonitrile/Water)[14]
Elution Order Least polar elutes firstMost polar elutes firstMost polar elutes last[12]
Best For Less polar compounds, isomersNon-polar to moderately polar compoundsVery polar, hydrophilic compounds[13][14]
Aminothiophene Challenge Strong retention, peak tailing[1]Poor retention[16]Often the optimal solution
Problem 3: Product is Unstable and Degrades During Purification
  • Root Cause Analysis: Aminothiophenes can be sensitive to both acid and oxidation.[19] The thiophene ring itself has oxidation potential and can form reactive metabolites like S-oxides.[20][21] The acidic environment of a standard silica column can accelerate this degradation.[2]

  • Solution Workflow:

G start Symptom: Product Degradation acid_sensitivity Acid Sensitivity (Degrades on Silica TLC) start->acid_sensitivity oxidation_sensitivity Oxidation Sensitivity (Degrades on standing in air) start->oxidation_sensitivity use_neutralized Use Neutralized Silica (See Protocol 1) acid_sensitivity->use_neutralized use_alumina Use Alumina acid_sensitivity->use_alumina use_inert Purify Under Inert Gas (Nitrogen/Argon) oxidation_sensitivity->use_inert degas_solvents Use Degassed Solvents oxidation_sensitivity->degas_solvents minimize_time Minimize Time on Column (Use faster flow rate) oxidation_sensitivity->minimize_time

Caption: Decision tree for stabilizing compounds.

Problem 4: Excess Primary/Secondary Amine Reagents Co-eluting with Product
  • Root Cause Analysis: Many aminothiophene syntheses involve amine starting materials which can be difficult to separate from the similarly basic and polar product.

  • Solution: Use Scavenger Resins . These are solid-supported reagents designed to react with and "scavenge" specific functional groups from a solution.[22] After a short period of stirring, the resin (now bound to the impurity) is simply filtered off.

    • Isocyanate Resins: These are electrophilic scavengers that react quickly with excess primary and secondary amines to form ureas, which can be filtered away.

    • Aldehyde Resins: These resins can be used to selectively remove primary amines from a mixture containing secondary or tertiary amine products.[23][24]

  • Reaction Completion: Once your reaction is complete, concentrate the reaction mixture to remove the bulk solvent.

  • Redissolve: Dissolve the crude residue in a non-nucleophilic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add Scavenger: Add the isocyanate-functionalized polystyrene resin (typically 1.5-3 equivalents relative to the excess amine).

  • Agitate: Gently shake or stir the mixture at room temperature for 2-4 hours. Monitor the removal of the starting amine by TLC or LCMS.

  • Filter: Filter the mixture to remove the resin. Wash the resin with a small amount of the solvent.

  • Concentrate: Combine the filtrates and concentrate under reduced pressure. The resulting crude product is now significantly cleaner and ready for final purification by chromatography, if still needed.

References

  • Bello Forero, A. M., et al. (2013). Recent Advances in the Synthesis of 2-Aminothiophenes by the Gewald Reaction. Molecules, 18(12), 15136-15176. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. University of Rochester Website. [Link]

  • El-Sayed, M. A. A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Scientific Reports, 8(1), 13451. [Link]

  • Reddit User Discussion. (2023). Purification of strong polar and basic compounds. r/Chempros, Reddit. [Link]

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Agilent Technologies. [Link]

  • ResearchGate Discussion. (2014). Pretreatment of silica gel?. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. University of Rochester Website. [Link]

  • Herrera-López, J. A., et al. (2018). Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. Water, 10(11), 1645. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. University of Rochester Website. [Link]

  • Simon, A., et al. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. News-Medical.Net. [Link]

  • Wang, Y., et al. (2022). An Amino-Thiophene Functionalized Metal–Organic Framework on Fabric for Selective Extraction, Recovery, and Passive Sampling of Gold Ions and Nanoparticles. Chemistry of Materials, 34(18), 8236-8247. [Link]

  • Przybyciel, M. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. PerkinElmer. [Link]

  • Dansette, P. M., et al. (2012). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 25(2), 354-368. [Link]

  • Agilent Technologies. (2021). Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization. Agilent Technologies Science Snippets Blog. [Link]

  • de Oliveira, R. B., et al. (2021). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 26(16), 4999. [Link]

  • Sabat, M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 20(5), 3015-3037. [Link]

  • Zhou, X., et al. (2006). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Journal of Chromatography A, 1119(1-2), 177-183. [Link]

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  • Booth, R. J., & Hodges, J. C. (1997). Covalent Scavengers for Primary and Secondary Amines. Journal of the American Chemical Society, 119(21), 4882-4886. [Link]

  • Zhang, T., et al. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. mAbs, 13(1), 1913870. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews Magazine. [Link]

  • Machado, D., et al. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. Antibiotics, 9(4), 195. [Link]

  • Reddit User Discussion. (2015). Deactivating Silica Gel with Triethylamine. r/chemhelp, Reddit. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Tosoh Bioscience. (2010). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

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  • Desai, N. C., et al. (2014). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 4(2), 143-149. [Link]

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Validation & Comparative

A Comparative Guide to the Synthetic Validation of (3-Chlorothiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

(3-Chlorothiophen-2-yl)methanamine is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently incorporated into pharmacologically active agents and functional organic materials. The strategic placement of the chloromethylamine substituent on the thiophene ring provides a versatile scaffold for further elaboration. Consequently, the development of a robust, efficient, and scalable synthetic route is of paramount importance for researchers in drug development and chemical synthesis.

This guide provides an in-depth comparison of two primary synthetic pathways to this compound: Reductive Amination and the Gabriel Synthesis . We will dissect each route, explaining the chemical logic behind the procedural steps, providing detailed experimental protocols, and outlining a comprehensive analytical validation workflow. The objective is to equip researchers with the necessary insights to select and execute the synthetic strategy best suited to their specific laboratory context, considering factors such as scale, purity requirements, and available starting materials.

Route 1: Reductive Amination of 3-Chloro-2-thiophenecarboxaldehyde

This pathway is arguably the most direct approach, constructing the target molecule from a commercially available or readily synthesized aldehyde precursor. The core of this strategy is the formation of an imine or iminium ion intermediate by reacting the aldehyde with an ammonia source, followed by in-situ reduction.

Causality and Strategic Choices

Reductive amination is favored for its operational simplicity, often allowing for a one-pot procedure that minimizes intermediate isolation steps.[1] The choice of reducing agent is critical. While powerful hydrides like lithium aluminum hydride (LAH) would be effective, they are unselective and would reduce the aldehyde before imine formation could occur. Milder, more chemoselective reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred as they selectively reduce the protonated imine (iminium ion) much faster than the starting aldehyde, a crucial factor for achieving high yields in a one-pot reaction.[2] We will utilize ammonia as the nitrogen source for its cost-effectiveness and directness in forming the primary amine.

Synthetic Workflow Diagram

cluster_0 Precursor Synthesis (Vilsmeier-Haack) cluster_1 Reductive Amination S1 3-Chlorothiophene P1 3-Chloro-2-thiophenecarboxaldehyde S1->P1 Formylation I1 Vilsmeier Reagent (POCl₃, DMF) I1->P1 P1_ref 3-Chloro-2-thiophenecarboxaldehyde P2 This compound P1_ref->P2 One-pot Reaction I2 Ammonia (aq.) NaBH₃CN, MeOH I2->P2

Caption: Workflow for Route 1: Reductive Amination.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-thiophenecarboxaldehyde (10.0 g, 62.2 mmol). Dissolve the aldehyde in methanol (100 mL).

  • Imine Formation: Cool the solution to 0 °C in an ice bath. Add aqueous ammonia (28-30% solution, 35 mL) dropwise over 15 minutes. The solution may become cloudy. Allow the mixture to stir at room temperature for 2 hours to facilitate imine formation.

  • Reduction: Re-cool the mixture to 0 °C. In a separate beaker, dissolve sodium cyanoborohydride (NaBH₃CN) (4.7 g, 74.8 mmol, 1.2 equiv) in methanol (25 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring & Quench: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent system. Upon completion, carefully quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose excess reducing agent (Caution: HCN gas may evolve; perform in a well-ventilated fume hood).

  • Workup and Isolation: Stir for 30 minutes, then basify the solution to pH >11 with 5M NaOH. Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.[3]

  • Purification: The crude amine can be purified by vacuum distillation or by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane.

Route 2: Gabriel Synthesis from 2-(Bromomethyl)-3-chlorothiophene

The Gabriel synthesis is a classic and highly reliable method for preparing primary amines while avoiding the over-alkylation issues common in direct alkylations with ammonia.[4] It utilizes potassium phthalimide as a protected nitrogen source.

Causality and Strategic Choices

This multi-step approach offers excellent control and typically yields very clean products.[5][6][7] The key is the initial formation of a stable N-alkylphthalimide intermediate. The nitrogen in phthalimide is rendered non-nucleophilic by the two adjacent carbonyl groups, preventing any secondary alkylation. The final amine is then liberated via hydrazinolysis, a mild method that cleaves the imide to release the desired primary amine and a stable phthalhydrazide byproduct, which is easily removed.[8] This route's primary dependency is on the availability of the starting halide, 2-(bromomethyl)-3-chlorothiophene, which must be synthesized from the corresponding alcohol or via radical halogenation of 2-methyl-3-chlorothiophene.

Synthetic Workflow Diagram

cluster_0 Precursor Synthesis cluster_1 Gabriel Synthesis S1 (3-Chlorothiophen-2-yl)methanol P1 2-(Bromomethyl)-3-chlorothiophene S1->P1 Halogenation I1 PBr₃ or HBr I1->P1 P1_ref 2-(Bromomethyl)-3-chlorothiophene P2 N-((3-chlorothiophen-2-yl)methyl)phthalimide P1_ref->P2 SN2 Alkylation I2 Potassium Phthalimide DMF I2->P2 P3 This compound P2->P3 Hydrazinolysis I3 Hydrazine (NH₂NH₂) Ethanol, Reflux I3->P3

Caption: Workflow for Route 2: Gabriel Synthesis.

Experimental Protocol: Gabriel Synthesis
  • Phthalimide Alkylation: In a 250 mL round-bottom flask, suspend potassium phthalimide (12.7 g, 68.5 mmol, 1.1 equiv) in anhydrous N,N-dimethylformamide (DMF) (100 mL). To this suspension, add a solution of 2-(bromomethyl)-3-chlorothiophene (14.2 g, 62.3 mmol) in DMF (20 mL) dropwise.

  • Reaction: Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC (e.g., 7:3 Hexanes:Ethyl Acetate) for the disappearance of the starting halide.

  • Isolation of Intermediate: After cooling to room temperature, pour the reaction mixture into 400 mL of cold water with vigorous stirring. The N-alkylated phthalimide intermediate will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven.

  • Hydrazinolysis: Transfer the dried phthalimide intermediate to a 500 mL flask. Add ethanol (200 mL) and hydrazine monohydrate (4.0 mL, ~82 mmol, 1.3 equiv).

  • Amine Liberation: Heat the mixture to reflux and maintain for 3 hours. A thick white precipitate (phthalhydrazide) will form.

  • Workup and Isolation: Cool the reaction to room temperature and add 150 mL of 2M HCl. Stir for 30 minutes to dissolve the desired amine and any unreacted hydrazine. Filter off the phthalhydrazide solid and wash it with a small amount of cold 2M HCl.

  • Final Extraction: Transfer the filtrate to a separatory funnel and basify to pH >11 with 5M NaOH. Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the product as described in Route 1 (vacuum distillation or flash chromatography).

Comparative Analysis of Synthetic Routes

The choice between these two routes depends heavily on project-specific constraints and objectives.

FeatureRoute 1: Reductive AminationRoute 2: Gabriel Synthesis
Number of Steps 1-2 (depending on aldehyde availability)2-3 (depending on halide availability)
Typical Yield 60-80%70-85% (over 2 steps)
Purity Profile Can form secondary amine byproductsVery high purity, avoids over-alkylation
Key Reagents NaBH₃CN, Aqueous AmmoniaPotassium Phthalimide, Hydrazine
Safety Concerns Use of toxic cyanoborohydride (requires acidic quench in hood)Use of corrosive and toxic hydrazine
Scalability Excellent; one-pot nature is advantageous for large scale.Good; isolation of solid intermediate can be cumbersome on a very large scale.
Cost-Effectiveness Generally more cost-effective due to fewer steps and cheaper reagents.Can be more expensive due to phthalimide and hydrazine costs.

Comprehensive Validation Workflow

Regardless of the synthetic route chosen, a rigorous validation of the final product is essential to confirm its identity, purity, and structural integrity. A multi-technique approach is required for a self-validating system.

Validation Workflow Diagram

G cluster_workflow Product Validation Workflow cluster_purity Purity Assessment cluster_identity Identity Confirmation Crude Crude Product (Post-Workup) TLC TLC (Qualitative Check) Crude->TLC MS Mass Spectrometry (Confirm MW) Crude->MS HPLC HPLC-UV (Quantitative Purity >95%) TLC->HPLC Validated Validated Product: This compound HPLC->Validated Purity Confirmed NMR ¹H & ¹³C NMR (Confirm Structure) MS->NMR Mass Confirmed FTIR FT-IR (Confirm Functional Groups) NMR->FTIR Structure Confirmed FTIR->Validated Identity Confirmed

Caption: A comprehensive workflow for the analytical validation of the final product.

Analytical Methodologies and Expected Results
  • High-Performance Liquid Chromatography (HPLC):

    • Protocol: A reverse-phase C18 column is typically used. A gradient elution method with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) provides excellent resolution. Detection is performed using a UV detector at ~254 nm.

    • Trustworthiness: This technique is the gold standard for determining the purity of the final compound. The area percentage of the main peak in the chromatogram corresponds to the purity of the sample. A result of >95% is typically required for use in drug development.[9][10]

  • Mass Spectrometry (MS):

    • Protocol: Electrospray Ionization (ESI) in positive mode is ideal for this amine. The sample is dissolved in methanol and infused into the mass spectrometer.

    • Trustworthiness: MS provides definitive confirmation of the molecular weight. For this compound (C₅H₆ClNS), the expected monoisotopic mass is 147.00 Da. The ESI-MS spectrum should show a protonated molecular ion [M+H]⁺ at m/z 148.0. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio for the M and M+2 peaks) must also be observed at m/z 148.0 and 150.0, respectively.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Spectra are recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

    • Trustworthiness: NMR is the most powerful tool for unambiguous structure elucidation.[11]

      • ¹H NMR: The spectrum should display distinct signals corresponding to each unique proton. Expected signals include: a singlet for the two methylene protons (-CH₂-), a broad singlet for the two amine protons (-NH₂), and two doublets in the aromatic region for the two coupled thiophene ring protons.

      • ¹³C NMR: The spectrum should show five distinct signals corresponding to the five carbon atoms in the molecule, confirming the overall carbon framework.[11]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Protocol: The sample can be analyzed as a neat liquid (if an oil) or as a KBr pellet (if a solid salt).

    • Trustworthiness: FT-IR confirms the presence of key functional groups. The spectrum should exhibit characteristic N-H stretching bands (typically a doublet around 3300-3400 cm⁻¹) for the primary amine and C-H stretching for the aromatic thiophene ring.

Conclusion

Both Reductive Amination and the Gabriel Synthesis represent viable and robust pathways to this compound.

  • Reductive Amination is the preferred route for large-scale synthesis and when cost and operational simplicity are the primary drivers. Its one-pot nature makes it highly efficient, though careful control is needed to minimize byproduct formation.

  • The Gabriel Synthesis is the superior choice when the highest possible purity is required, especially on a lab scale. It systematically avoids the over-alkylation that can plague other methods, delivering a cleaner product at the cost of an additional step and potentially higher reagent expense.

The final selection of a synthetic route should be made after careful consideration of the specific needs of the research project. In all cases, the synthesis must be followed by a rigorous, multi-technique analytical validation to ensure the identity and purity of this critical chemical building block.

References

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Available at: [Link][3][12]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link][11]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available at: [Link][13]

  • CN102993163A - Synthesis method of 3-methylthiophene-2-aldehyde. Google Patents.
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A Senior Application Scientist's Guide to Assessing the Drug-Like Properties of (3-Chlorothiophen-2-yl)methanamine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Molecular Scaffold

In the intricate process of drug discovery, the molecular scaffold serves as the foundational architecture upon which potency, selectivity, and favorable pharmacokinetic properties are built. The selection of a core scaffold is one of the most critical decisions in a discovery campaign. An ideal scaffold should offer facile points for chemical diversification while possessing inherent characteristics that are amenable to forming favorable interactions with biological targets and navigating the complex journey through the human body.

Heterocyclic compounds are mainstays in medicinal chemistry, with over 75% of drugs in clinical use containing at least one such ring system.[1] Among these, the thiophene ring is a particularly "privileged" structure.[2] Its electron-rich nature and its ability to act as a bioisosteric replacement for a phenyl ring often lead to improved physicochemical properties and metabolic stability.[2][3] Thiophene derivatives are integral components of numerous marketed drugs, demonstrating efficacy as anti-inflammatory, anticancer, and antipsychotic agents, among others.[1][4]

This guide focuses on the (3-Chlorothiophen-2-yl)methanamine scaffold. We will dissect its potential as a starting point for novel therapeutics by providing a comprehensive framework for its evaluation. This involves a multi-pronged approach, beginning with predictive in silico modeling to prioritize synthetic efforts, followed by the synthesis of a focused library of analogues, and culminating in essential in vitro assays to validate the computational predictions. Our objective is to provide a logical, evidence-based workflow that balances theoretical assessment with practical, experimental validation, enabling research teams to make informed decisions about progressing compounds built from this promising core.

Dissecting the this compound Scaffold

The promise of this particular scaffold lies in the strategic placement of its functional groups, each contributing to its overall potential.

  • The Thiophene Core: As a bioisostere of a benzene ring, the sulfur atom in the thiophene ring can alter electron distribution and engage in different non-covalent interactions compared to its carbocyclic counterpart. This can fine-tune target binding affinity and improve properties like solubility.[2][5]

  • The 2-Methanamine Group: This primary amine is the key handle for diversification. It provides a nucleophilic site for the straightforward formation of amides, sulfonamides, ureas, and other functional groups. This allows chemists to rapidly build a library of compounds to probe the structure-activity relationship (SAR) of a given biological target. The 2-aminothiophene substructure itself is a well-established pharmacophore in medicinal chemistry.[6]

  • The 3-Chloro Substituent: The placement of a chlorine atom at the 3-position is significant. This electron-withdrawing group can modulate the pKa of the amine and the overall electronic character of the thiophene ring, potentially influencing binding interactions. Furthermore, halogen atoms can serve as metabolic "blocking" points, preventing oxidative metabolism at that position and thereby increasing the compound's half-life.

To provide a meaningful assessment, we will compare the properties of our target scaffold against several common alternatives: the classic Phenylmethanamine , and the heterocyclic (Thiazol-4-yl)methanamine . Thiazole, another sulfur-containing heterocycle, is also a prominent scaffold in medicinal chemistry, making it an excellent comparator.[7]

Phase 1: In Silico Assessment – Prioritizing with Predictive Power

Before any synthesis is undertaken, computational tools provide a critical first-pass filter to identify potential liabilities.[8][9] This in silico phase allows for the rapid, cost-effective evaluation of a large virtual library of derivatives, ensuring that synthetic resources are focused on compounds with the highest probability of success.[10]

Core Principle: Lipinski's Rule of Five (Ro5)

Formulated by Christopher Lipinski, the "Rule of Five" (Ro5) is a set of guidelines used to evaluate the "drug-likeness" of a compound for oral bioavailability.[11][12] While not an absolute law, it provides a robust framework for identifying compounds with physicochemical properties that are often associated with good membrane permeability and absorption.[13][14] The rules state that an orally active drug generally has:

  • A molecular weight (MW) of less than 500 Daltons

  • A calculated octanol-water partition coefficient (LogP) of less than 5

  • No more than 5 hydrogen bond donors (HBD)

  • No more than 10 hydrogen bond acceptors (HBA)

Workflow: In Silico Property Calculation
  • Structure Generation: Draw the core scaffolds and a small, representative set of virtual derivatives (e.g., simple acetyl and benzoyl amides) using chemical drawing software.

  • Property Calculation: Utilize a free and accessible web-based tool such as SwissADME .[15] Upload the structures in a compatible format (e.g., SMILES).

  • Data Collation: Record the key physicochemical properties (MW, LogP, HBD, HBA, and Topological Polar Surface Area - TPSA) for each compound.

  • Analysis: Compare the calculated properties of the this compound derivatives against the parent scaffold and the comparative scaffolds.

Experimental Protocol: In Silico ADME & Physicochemical Property Prediction

Objective: To computationally evaluate the drug-like properties of the core scaffold and its simple derivatives compared to alternative scaffolds.

Methodology:

  • Input the SMILES strings for the compounds listed in Table 1 into the SwissADME web server ([Link]).

  • Initiate the calculation process.

  • From the results output, record the following parameters for each molecule: Molecular Weight (MW), LogP (as calculated by the WLOGP method), number of Hydrogen Bond Donors (HBD), number of Hydrogen Bond Acceptors (HBA), and Topological Polar Surface Area (TPSA).

  • Compile the data into a comparison table.

  • Assess each compound for violations of Lipinski's Rule of Five.

Data Presentation: Comparative In Silico Properties
Scaffold/Derivative Structure MW ( g/mol ) WLOGP HBD HBA TPSA (Ų) Ro5 Violations
This compound c1sc(c(c1)Cl)CN147.631.891126.020
N-Acetyl Derivativec1sc(c(c1)Cl)CNC(=O)C189.671.621246.250
N-Benzoyl Derivativec1sc(c(c1)Cl)CNC(=O)c2ccccc2251.733.191246.250
Phenylmethanamine (Comparator) c1ccccc1CN107.151.221126.020
(Thiazol-4-yl)methanamine (Comparator) c1csc(n1)CN114.170.281251.910

Interpretation of In Silico Data:

The initial in silico analysis is highly encouraging. The core this compound scaffold and its simple amide derivatives comfortably reside within the "Rule of Five" space. The LogP values are in a favorable range (ideally 1-3) for balancing solubility and permeability.[16] The TPSA, an indicator of membrane permeability, is also well within acceptable limits (typically <140 Ų for good oral bioavailability). This initial screen provides a strong rationale for committing resources to the synthesis of a physical library based on this scaffold.

Visualizing the In Silico Screening Workflow

G cluster_0 Virtual Library Design cluster_1 In Silico Filtering cluster_2 Output start Define Core Scaffold This compound reagents Select Virtual Reagents (e.g., Acyl Halides, Isocyanates) start->reagents library Generate Virtual Derivatives reagents->library swissadme Calculate Properties (SwissADME) library->swissadme ro5 Assess Lipinski's Ro5 swissadme->ro5 adme_tox Predict ADME/Tox (Solubility, Permeability, hERG, CYP) ro5->adme_tox Pass fail Flagged Compounds (Poor Predicted Properties) ro5->fail Fail prioritized Prioritized Hit List for Synthesis adme_tox->prioritized

Caption: Workflow for in silico screening and prioritization.

Phase 2: Synthesis of a Focused Compound Library

Following the promising computational results, the next logical step is to synthesize a small, focused library of compounds to confirm the predictions and establish an initial SAR. The primary amine of our scaffold is an ideal attachment point for creating diversity. A straightforward and reliable method is acylation with various carboxylic acid chlorides to form a series of amides.

Experimental Protocol: Synthesis of N-((3-chlorothiophen-2-yl)methyl)acetamide

Objective: To provide a representative, step-by-step synthetic procedure for derivatizing the core scaffold.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon).

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. A white precipitate (triethylamine hydrochloride) will likely form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((3-chlorothiophen-2-yl)methyl)acetamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizing the Synthetic Workflow

G SM Starting Material: This compound Reaction Acylation Reaction in DCM, 0°C to RT SM->Reaction Reagent Reagent: Acyl Chloride (R-COCl) Base (e.g., TEA) Reagent->Reaction Workup Aqueous Workup (Wash with NaHCO3, Brine) Reaction->Workup Purify Purification (Flash Chromatography) Workup->Purify Product Final Product: Amide Derivative Purify->Product

Caption: General synthetic scheme for amide library synthesis.

Phase 3: In Vitro Experimental Validation

With a physical library of compounds in hand, the next critical phase is to generate experimental data to validate the in silico predictions and assess key drug-like properties. The following assays represent a standard, cost-effective panel for early-stage discovery.

Aqueous Solubility

Causality: Poor aqueous solubility is a primary cause of low oral bioavailability and can create significant challenges for formulation.[17] A compound must dissolve in the gastrointestinal fluid to be absorbed. The thermodynamic solubility assay is the gold standard for determining this fundamental property.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

Objective: To determine the equilibrium solubility of a test compound in a physiologically relevant buffer.

Methodology:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Add an excess of the test compound (e.g., by adding 5 µL of the 10 mM stock to 495 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to create a 100 µM solution) to a microcentrifuge tube.

  • Incubate the mixture on a shaker at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., acetonitrile).

  • Quantify the concentration of the dissolved compound using a standard curve via HPLC-UV or LC-MS/MS. The resulting concentration is the thermodynamic solubility.

Membrane Permeability

Causality: For oral absorption, a drug must pass from the gut into the bloodstream, a process largely governed by its ability to cross the lipid membranes of intestinal cells.[18] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that models this passive diffusion process.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive membrane permeability of a test compound.

Methodology:

  • Prepare Donor Plate: Add test compounds (dissolved in buffer, typically pH 6.5 to mimic the small intestine) to a 96-well donor plate.

  • Prepare Acceptor Plate: Fill a 96-well acceptor plate with buffer (pH 7.4, to mimic physiological conditions).

  • Coat Filter Plate: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

  • Assemble Sandwich: Place the lipid-coated filter plate onto the donor plate, and then place this assembly into the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the sandwich for a set period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: The effective permeability (Pe) is calculated based on the concentrations and physical parameters of the assay system. Compounds are often binned into low, medium, and high permeability categories based on known standards.

Metabolic Stability & Drug-Drug Interactions: CYP Inhibition

Causality: The Cytochrome P450 (CYP) family of enzymes, primarily in the liver, is responsible for metabolizing the vast majority of drugs.[19] If a new drug inhibits a key CYP isoform (e.g., CYP3A4, 2D6, 2C9), it can prevent the metabolism of co-administered drugs, leading to dangerously high plasma concentrations and toxicity.[20] Therefore, screening for CYP inhibition is a mandatory safety assessment.

Experimental Protocol: Fluorogenic CYP3A4 Inhibition Assay

Objective: To determine the concentration at which a test compound inhibits 50% of CYP3A4 activity (IC₅₀).

Methodology:

  • Prepare Reagents: Use human liver microsomes (HLMs) as the source of CYP enzymes and a fluorogenic probe substrate for CYP3A4 (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BFC).

  • Incubation: In a 96-well plate, incubate the HLMs, the test compound (at various concentrations), and the NADPH regenerating system (to initiate the reaction) for a brief pre-incubation period.

  • Initiate Reaction: Add the BFC substrate to all wells to start the enzymatic reaction.

  • Monitor Fluorescence: The plate is placed in a fluorescence plate reader. As CYP3A4 metabolizes BFC, a fluorescent product is formed. The rate of fluorescence increase is measured over time.

  • Data Analysis: The rate of reaction at each concentration of the test compound is compared to a vehicle control (DMSO). The data is plotted as percent inhibition versus log[concentration], and the IC₅₀ value is calculated using a non-linear regression curve fit.

Cardiovascular Safety: hERG Channel Inhibition

Causality: The hERG (human Ether-à-go-go-Related Gene) potassium ion channel plays a critical role in cardiac repolarization.[21] Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.[22][23] Early assessment of hERG liability is a crucial step in de-risking a new chemical series.

Experimental Protocol: Predictive hERG Inhibition (Fluorescence-Based)

Objective: To assess the potential of a test compound to inhibit the hERG potassium channel.

Methodology:

  • Cell Line: Use a stable cell line that expresses the hERG channel and contains a membrane potential-sensitive fluorescent dye.

  • Compound Addition: Add test compounds at various concentrations to the cells in a 96- or 384-well plate.

  • Channel Activation: Add a solution containing a high concentration of potassium to depolarize the cell membrane, causing the hERG channels to open.

  • Fluorescence Reading: A specific thallium-containing solution is then added. In the absence of an inhibitor, thallium ions flow through the open hERG channels, causing a change in fluorescence of the intracellular dye.

  • Data Analysis: The fluorescence signal is measured using a specialized plate reader. The signal in the presence of the test compound is compared to positive and negative controls to determine the percent inhibition and calculate an IC₅₀ value.

Data Presentation: Summary of In Vitro Drug-Like Properties
Compound ID Solubility (µM) at pH 7.4 PAMPA Pe (10⁻⁶ cm/s) CYP3A4 IC₅₀ (µM) hERG IC₅₀ (µM) Overall Assessment
SCAFF-ACETYL 1508.5 (High)> 50> 30Promising
SCAFF-BENZOYL 256.2 (High)22> 30Monitor CYP3A4
SCAFF-PYRIDYL 1104.1 (Medium)> 5012hERG Liability
Control Drug A 20010.1 (High)> 50> 30Good Profile
Control Drug B 50.5 (Low)2.50.8Poor Profile

(Note: Data are representative examples for illustrative purposes.)

Visualizing the Risk Assessment Funnel

G start Synthesized Library (10-20 Compounds) sol Solubility Screen (>10 µM) start->sol perm Permeability Screen (PAMPA > 1e-6 cm/s) sol->perm Pass node_sol Insoluble sol->node_sol cyp CYP Inhibition Screen (IC50 > 10 µM) perm->cyp Pass node_perm Impermeable perm->node_perm herg hERG Screen (IC50 > 10 µM) cyp->herg Pass node_cyp CYP Inhibitor cyp->node_cyp end Lead Candidates for further optimization (1-3 Compounds) herg->end Pass node_herg hERG Blocker herg->node_herg

Caption: A tiered approach to de-risking compounds.

Conclusion and Strategic Outlook

The this compound scaffold represents a promising starting point for drug discovery campaigns. Our integrated assessment strategy, combining predictive in silico modeling with foundational in vitro experiments, provides a robust and efficient pathway for evaluating its potential. The initial computational data suggests that derivatives of this scaffold are highly likely to possess favorable physicochemical properties that fall well within the established "drug-like" chemical space.

The true value of this scaffold is realized through the synthesis and testing of a focused library. The experimental data on solubility, permeability, metabolic enzyme inhibition, and hERG liability will provide the critical insights needed to build a meaningful structure-activity relationship (SAR) and a structure-property relationship (SPR). Compounds that successfully navigate this initial battery of tests, such as the hypothetical SCAFF-ACETYL , become high-quality starting points for further optimization. Liabilities identified in other analogues, such as potential CYP or hERG interactions, provide crucial information to guide the design of the next generation of compounds, steering the chemistry away from undesirable properties.

By following this logical, data-driven workflow, research teams can confidently assess the viability of the this compound scaffold, efficiently identifying derivatives with a high probability of becoming safe and effective drug candidates.

References

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Safety Operating Guide

Comprehensive Handling Guide: Personal Protective Equipment for (3-Chlorothiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for (3-Chlorothiophen-2-yl)methanamine. The information herein is synthesized from the known hazards of its constituent chemical groups—a chlorinated thiophene and a primary amine—to establish a robust framework for its safe utilization in research and development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on established principles for handling hazardous, corrosive, and toxicologically uncharacterized substances. A thorough, site-specific risk assessment by the end-user remains imperative before commencing any work.

Hazard Profile Analysis: A Structurally-Informed Assessment

This compound combines two chemical moieties with distinct hazard profiles. The primary amine group suggests significant corrosivity and potential for causing severe skin and eye burns, a common characteristic of organic amines.[1][2][3] The chlorinated thiophene core points towards potential toxicity if inhaled, ingested, or absorbed through the skin, alongside a notable stench.[4][5][6] The toxicological properties of the complete molecule have not been fully investigated, mandating a cautious approach where it is treated as a substance with high acute toxicity and corrosivity.[6]

Hazard Category Responsible Functional Group(s) Anticipated Effects & Rationale
Acute Toxicity Chlorinated Thiophene, AmineAssumed to be toxic if swallowed, in contact with skin, or if inhaled, based on data for analogous compounds like 2-Chlorothiophene.[4][5]
Corrosivity / Irritation Primary Amine, Chlorinated ThiopheneExpected to cause severe skin burns and serious eye damage.[2][6] Amines are well-documented corrosives.[3] May cause respiratory irritation.[7][8]
Sensitization AmineMay cause an allergic skin reaction.[9]
Stench ThiopheneThiophene derivatives are known for powerful and unpleasant odors.[4][6]
Environmental Hazard Chlorinated OrganicHalogenated organic compounds require specific disposal protocols to prevent environmental contamination.[10][11]

Core Personal Protective Equipment (PPE) Mandates

All handling operations must be conducted within a certified chemical fume hood to mitigate inhalation exposure. The following PPE is the minimum requirement for any procedure involving this compound.

Protection Area Required PPE Rationale & Specifications
Eye & Face Chemical Splash Goggles & Full-Face ShieldDue to the high probability of corrosivity, a face shield worn over chemical splash goggles is mandatory to protect against splashes.[2][12] Standard safety glasses are insufficient.
Hand Double Gloving (Nitrile inner, Neoprene/Butyl outer)Double gloving provides critical protection. An inner nitrile glove offers dexterity, while an outer, chemical-resistant glove (e.g., neoprene or butyl rubber) provides robust protection against chlorinated and corrosive substances.[1][12] Gloves must be changed every 30 minutes or immediately if contamination is suspected.[13]
Body Chemical-Resistant Lab Coat & ApronA long-sleeved, chemical-resistant lab coat is essential. For procedures with a higher risk of splashes (e.g., transfers of >10 mL), a chemical-resistant apron or coveralls should be worn over the lab coat.[12][13]
Respiratory None for standard handling in a fume hood.An air-purifying respirator (APR) with organic vapor/acid gas cartridges should be readily available for emergency situations, such as a significant spill outside of primary containment.[1][14]
Footwear Closed-toe, Chemical-Resistant ShoesShoes must fully cover the foot. Permeable shoes (e.g., cloth) are not permitted.

Procedural Workflow for Safe Handling

A systematic, step-by-step approach is crucial to minimize exposure and ensure operational safety. The following protocol outlines the essential stages of handling this compound.

Step-by-Step Handling Protocol
  • Preparation and Pre-Handling Check:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.

    • Prepare and label a dedicated, sealed container for halogenated organic waste.[15][16]

    • Assemble all necessary equipment (glassware, spatulas, etc.) and the chemical inside the fume hood.

  • Donning PPE:

    • Don inner nitrile gloves.

    • Don a chemical-resistant lab coat and, if necessary, an apron.

    • Don outer neoprene or butyl rubber gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

    • Don chemical splash goggles, followed by a full-face shield.

  • Chemical Handling (Inside Fume Hood):

    • Slowly open the container, being mindful of any potential pressure differential.

    • Perform all weighing, dispensing, and transfer operations at least 6 inches inside the fume hood sash.

    • Keep the container sealed when not in active use.

  • Post-Handling and Decontamination:

    • Securely seal the primary chemical container.

    • Decontaminate any non-disposable equipment that has come into contact with the chemical using a suitable solvent (e.g., methanol or ethanol), collecting the rinsate as halogenated waste.

    • Wipe down the work surface inside the fume hood with the same solvent, followed by a general-purpose cleaner. Dispose of all contaminated wipes in the sealed halogenated waste container.

  • Doffing PPE:

    • Remove outer gloves first, peeling them off without touching the external surface.

    • Remove the face shield and goggles.

    • Remove the lab coat and apron, turning it inside out as it is removed.

    • Remove inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[8][17]

G cluster_prep Phase 1: Preparation cluster_ops Phase 2: Operation cluster_post Phase 3: Completion prep_hood Verify Fume Hood & Safety Equipment prep_waste Prepare Labeled Halogenated Waste prep_hood->prep_waste prep_ppe Assemble PPE prep_waste->prep_ppe don_ppe Don PPE (Gloves, Coat, Goggles, Shield) prep_ppe->don_ppe handle Handle Chemical in Fume Hood don_ppe->handle decon Decontaminate Workspace & Equipment handle->decon doff_ppe Doff PPE (Contamination Control) decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Safe handling workflow for this compound.

Emergency and Spill Response

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[18] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6][18] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[18] Rinse mouth with water and seek immediate medical attention.

Spill Response:

  • Small Spill (inside fume hood): Absorb the spill with a chemical absorbent suitable for corrosive amines (avoid mineral-based absorbents which can react[3]). Carefully collect the contaminated absorbent into the sealed halogenated waste container. Decontaminate the area.

  • Large Spill (or any spill outside fume hood): Evacuate the immediate area. Alert colleagues and notify the institutional safety office. Do not attempt to clean up a large spill without appropriate training and respiratory protection.

Chemical Waste Disposal Plan

Improper disposal can lead to significant environmental harm.[1] A strict disposal protocol is mandatory.

  • Waste Segregation: All waste contaminated with this compound, including rinsate and contaminated disposables, must be collected as halogenated organic waste .[15][16] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[16]

  • Container Management: Waste must be stored in a robust, sealed, and clearly labeled container indicating "Halogenated Organic Waste" and listing the chemical constituents. Store the waste container in a designated satellite accumulation area.

  • Disposal of "Empty" Containers: The original chemical container is not truly empty and must be decontaminated. Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol). Collect all rinsate as halogenated organic waste.[16] After triple-rinsing, deface the label and dispose of the container according to institutional guidelines for decontaminated labware.

  • Final Disposal: Final disposal of the collected waste must be handled by the institution's environmental health and safety department, typically via high-temperature incineration at a licensed facility.[11][16]

References

  • Inovapur. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]

  • Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • SCONA. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard [Video]. YouTube. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3'-Chloropropiophenone, 98%. Retrieved from [Link]

  • British Pharmacopoeia Commission. (2025). Safety Data Sheet: CAT 081 - chlorphenamine maleate. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.